Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQMDUDKCMVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591325 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146307-51-9 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for methyl cis-4-(Boc-amino)cyclohexanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic steps, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process commencing with the hydrogenation of p-aminobenzoic acid. This is followed by the protection of the resulting amino group with a tert-butyloxycarbonyl (Boc) group and concludes with the esterification of the carboxylic acid moiety. A critical aspect of this synthesis is the control of stereochemistry to obtain the desired cis isomer.
A logical workflow for this synthesis is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Hydrogenation of p-Aminobenzoic Acid
The initial step involves the reduction of the aromatic ring of p-aminobenzoic acid to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. Catalytic hydrogenation over palladium is reported to preferentially yield the cis-isomer.[1]
Protocol: A mixture of p-aminobenzoic acid (0.20 mole, 27.4 g) and a 10% rhodium-0.1% palladium on carbon catalyst (2 g) in 200 mL of water is placed in a pressure vessel. The mixture is then hydrogenated at 50 p.s.i. until the theoretical amount of hydrogen has been absorbed. Following hydrogenation, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.
Step 2: Boc Protection of 4-Aminocyclohexanecarboxylic Acid
The amino group of the cyclohexanecarboxylic acid intermediate is protected using di-tert-butyl dicarbonate (Boc)2O. This step can be performed as part of a one-pot procedure following the hydrogenation.
Protocol: To the aqueous solution of 4-aminocyclohexanecarboxylic acid from the previous step, acetone (30 volumes) and di-tert-butyl dicarbonate (1.0 equivalent) are added. The reaction mixture is stirred at room temperature for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by extraction to isolate the N-Boc protected product.
Step 3: Esterification and Isomer Separation
The final step involves the esterification of the carboxylic acid and the crucial separation of the desired cis isomer. Selective esterification of the cis isomer can be achieved, facilitating its separation from the trans isomer. A patent describes a method for the selective esterification of the cis-isomer which can be adapted.[2] While the patent focuses on the synthesis of the trans-isomer by reacting the cis-isomer, the principle of selective reaction can be applied to isolate the unreacted trans-isomer and the desired cis-ester.
Protocol using DCC/DMAP (Steglich Esterification): To a solution of the cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid in anhydrous dichloromethane (CH2Cl2) at 0 °C, are added 4-dimethylaminopyridine (DMAP) as a catalyst, methanol (1.2 equivalents), and dicyclohexylcarbodiimide (DCC) (1.1 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers of the methyl ester.
Quantitative Data
The following table summarizes the expected yields and key properties of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |
| cis/trans-4-Aminocyclohexanecarboxylic Acid | C₇H₁₃NO₂ | 143.18 | 70-85% | Mixture |
| cis/trans-4-(Boc-amino)cyclohexanecarboxylic Acid | C₁₂H₂₁NO₄ | 243.30 | 90-95% | Mixture |
| This compound | C₁₃H₂₃NO₄ | 257.33 | 40-50% (after separation) | >97%[3] |
Characterization Data for this compound
The structure and purity of the final product are confirmed by spectroscopic methods.
| Technique | Data |
| ¹H NMR | Key signals include a triplet for the methyl ester protons around δ 3.65 ppm.[1] |
| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and the Boc group, as well as the carbons of the cyclohexane ring and the tert-butyl group. |
| IR (Infrared Spectroscopy) | Characteristic absorption bands for the N-H (carbamate), C=O (ester and carbamate), and C-O bonds. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
| Purity (HPLC) | Reverse-phase HPLC with UV detection at 254 nm is a standard method to assess purity, which is typically greater than 97%.[1] |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent used.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the reaction conditions for their specific laboratory settings.
References
An In-depth Technical Guide to Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a valuable carbocyclic building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, coupled with the orthogonally protected amino and carboxyl functionalities, makes it a versatile intermediate for the synthesis of complex molecules with precise stereochemical control. The cis-configuration of the substituents influences the spatial orientation of pharmacophoric features, which can be critical for molecular recognition and biological activity. This document provides a comprehensive overview of the available physicochemical properties, a plausible synthetic approach, and the potential applications of this compound.
Physicochemical Properties
Table 1: Core Properties of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
| Property | Value | Source |
| CAS Number | 364385-64-8 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| trans-4-(Boc-amino)cyclohexanecarboxylic acid | C₁₂H₂₁NO₄ | 243.30 | Not specified (crystals) | The corresponding carboxylic acid (trans isomer).[2] |
| Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C₈H₁₆ClNO₂ | 193.67 | Data not available | The de-protected amine hydrochloride salt.[3] |
| Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | 142.20 | - | The parent ester without the amino and Boc groups. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, a plausible synthetic route can be constructed based on established organic chemistry principles and published methods for analogous compounds. A common approach involves the hydrogenation of a p-aminobenzoic acid derivative, followed by protection of the amino group and esterification of the carboxylic acid.
Plausible Synthetic Pathway
A likely synthetic route starts with p-aminobenzoic acid. The aromatic ring is first hydrogenated to yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. Finally, the carboxylic acid is esterified to yield the methyl ester. The cis and trans isomers can be separated at various stages, often by chromatography or crystallization. A patent for the synthesis of the trans-isomer suggests that separation can be challenging but is achievable.[4][5]
Caption: Plausible synthesis of this compound.
General Experimental Protocol for Boc Protection
This protocol is a general procedure for the protection of an amino group with a Boc anhydride.
-
Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to the solution to deprotonate the amino group.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the reaction mixture while stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to a pH of approximately 3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Experimental Protocol for Esterification (Fischer Esterification)
This protocol describes a general method for the esterification of a carboxylic acid.
-
Reaction Setup: Suspend the Boc-protected amino acid (1 equivalent) in methanol (which acts as both solvent and reactant).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Neutralization: After completion, cool the reaction mixture and carefully neutralize the acid with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by silica gel chromatography.
Applications in Drug Development
While specific biological activities or signaling pathway involvements for this compound have not been detailed in the available literature, its structural motifs are of significant interest in medicinal chemistry.
-
Scaffold for Drug Candidates: The cyclohexane core provides a rigid, three-dimensional framework that can be used to orient functional groups in a defined spatial arrangement. This is crucial for optimizing interactions with biological targets such as enzymes and receptors.
-
Peptide Mimetics: As a constrained amino acid analogue, it can be incorporated into peptides to induce specific conformations or to improve metabolic stability.
-
Building Block for Complex Molecules: The protected amino and ester groups allow for sequential chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including potential drug candidates.[6]
Caption: Role of the title compound in the drug discovery process.
Conclusion
This compound is a synthetically useful building block for the development of new chemical entities. While detailed physicochemical and biological data are sparse in the public domain, its structural features suggest significant potential in the fields of peptide chemistry and small molecule drug discovery. The provided synthetic strategies, although general, offer a solid foundation for its preparation in a laboratory setting. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8 [smolecule.com]
In-Depth Technical Guide: Methyl cis-4-(boc-amino)cyclohexanecarboxylate
CAS Number: 364385-64-8
Introduction
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a key bifunctional building block employed in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its cyclohexane scaffold provides a rigid, three-dimensional framework, while the orthogonally protected amine and methyl ester functionalities allow for sequential chemical modifications. This makes it an invaluable component in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While specific experimental data such as melting and boiling points are not consistently reported in publicly available literature, the fundamental properties of this compound have been established. These are summarized in the table below.
| Property | Value | Source |
| CAS Number | 364385-64-8 | [1][2] |
| Molecular Formula | C13H23NO4 | [3] |
| Molecular Weight | 257.33 g/mol | [3] |
| Physical Form | Solid | |
| Purity | ≥97% | [3] |
| Storage Temperature | 4°C | |
| Density | 1.07 ± 0.1 g/cm³ | |
| IUPAC Name | methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate |
Synthesis and Experimental Protocols
Illustrative Synthetic Pathway
A plausible synthetic route starts with p-aminobenzoic acid, which is first hydrogenated to yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The cis isomer is preferentially formed under certain catalytic hydrogenation conditions.[6] This is followed by the protection of the amino group with a Boc-anhydride and subsequent esterification of the carboxylic acid to yield the final product.
Caption: Illustrative synthetic workflow for this compound.
General Experimental Protocol (Illustrative)
-
Hydrogenation of p-Aminobenzoic Acid:
-
In an autoclave, combine p-aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C), and a 10% aqueous solution of sodium hydroxide.
-
Pressurize the vessel with hydrogen gas to 15 bar and heat to 100°C with stirring.
-
Maintain the reaction for approximately 20 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the catalyst.
-
-
Boc Protection of the Amino Group:
-
To the aqueous filtrate, add acetone and di-tert-butyl dicarbonate (Boc anhydride).
-
Stir the mixture at room temperature for 20 hours.
-
Acidify the aqueous solution with a suitable acid (e.g., citric acid) to a pH of 4.
-
Extract the product with an organic solvent such as dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected carboxylic acid.
-
-
Esterification and Isomer Separation:
-
Dissolve the mixture of cis and trans Boc-protected carboxylic acids in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.
-
The resulting crude product can then be purified by column chromatography to separate the cis and trans isomers, yielding the pure this compound.
-
Applications in Targeted Protein Degradation (PROTACs)
This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The cyclohexane scaffold of this molecule often serves as a linker component in the PROTAC structure, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The Boc-protected amine can be deprotected to allow for the attachment of the E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling to the target protein ligand.
Conceptual Signaling Pathway of a PROTAC
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a building block like this compound.
Caption: General mechanism of action for a PROTAC in targeted protein degradation.
Spectroscopic Data (Representative)
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons around 3.65 ppm, multiplets for the cyclohexane ring protons, and a singlet for the nine protons of the Boc-protecting group.
-
¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the ester and the Boc-group, as well as for the carbons of the cyclohexane ring and the quaternary carbon of the tert-butyl group.
Conclusion
This compound is a synthetically versatile and highly valuable building block for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the construction of complex molecules designed to interact with specific biological targets. As research into PROTACs and other novel drug modalities continues to expand, the importance of such foundational chemical building blocks will undoubtedly grow.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
An In-depth Technical Guide to the Structure Elucidation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. Due to the limited availability of public domain experimental spectra for this specific compound, this paper presents predicted spectroscopic data based on its known structure, alongside standardized experimental protocols for its characterization.
Physicochemical Properties
This compound is a carbamate-protected amino acid ester. The cis stereochemistry indicates that the Boc-amino and the methyl ester groups are on the same side of the cyclohexane ring.
| Property | Value |
| CAS Number | 364385-64-8 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.50 | Broad Singlet | 1H | -NH -Boc |
| ~3.67 | Singlet | 3H | -COOCH₃ |
| ~3.55 | Multiplet | 1H | CH -NHBoc |
| ~2.25 | Multiplet | 1H | CH -COOCH₃ |
| ~1.80 - 2.00 | Multiplet | 4H | Cyclohexane CH₂ (axial) |
| ~1.45 - 1.60 | Multiplet | 4H | Cyclohexane CH₂ (equatorial) |
| 1.44 | Singlet | 9H | -C(CH₃ )₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.5 | C =O (Ester) |
| ~155.0 | C =O (Carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~51.5 | -COOC H₃ |
| ~48.0 | C H-NHBoc |
| ~42.0 | C H-COOCH₃ |
| ~30.0 | Cyclohexane C H₂ |
| ~28.4 | -C(C H₃)₃ |
| ~25.0 | Cyclohexane C H₂ |
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch (Amide) |
| ~2950, ~2870 | Strong | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Medium | N-H Bend (Amide II) |
| ~1250, ~1170 | Strong | C-O Stretch (Ester and Carbamate) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 257 | [M]⁺ (Molecular Ion) |
| 201 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 158 | [M - Boc]⁺ |
| 142 | [M - Boc - NH₂]⁺ |
| 100 | [Boc]⁺ |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12 ppm.
-
Acquisition Time: 3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or a direct insertion probe.
-
GC-MS Parameters (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Source Temperature: 230°C.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Visualization of Workflows and Pathways
Logical Workflow for Structure Elucidation
Caption: Workflow for the structure elucidation of an organic compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in medicinal chemistry and drug development. This document details the expected spectral data, a standardized experimental protocol for its acquisition, and a visualization of its synthetic pathway.
Introduction
Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS Number: 364385-64-8) is a valuable bifunctional molecule incorporating a protected amine and a methyl ester on a cyclohexane scaffold. The cis stereochemistry of the substituents at the 1 and 4 positions of the cyclohexane ring plays a crucial role in determining the molecule's three-dimensional conformation and, consequently, its utility in the synthesis of complex molecular architectures. Accurate interpretation of its ¹H NMR spectrum is paramount for confirming its structural integrity and purity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides distinct signals for each proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is critical for confirming the cis configuration of the cyclohexane ring.
Due to the lack of a publicly available, experimentally determined ¹H NMR spectrum with full spectral parameters for the cis-isomer, the following table summarizes the predicted chemical shifts, multiplicities, and coupling constants based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The integration values are theoretical and correspond to the number of protons responsible for each signal.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (Boc) | ~4.5 (broad) | Singlet (broad) | - | 1H |
| CH-N (H4) | ~3.5 - 3.7 | Multiplet (broad) | - | 1H |
| OCH₃ | ~3.65 | Singlet | - | 3H |
| CH-CO₂Me (H1) | ~2.3 - 2.5 | Multiplet | - | 1H |
| Cyclohexane CH₂ (axial) | ~1.8 - 2.0 | Multiplet | - | 4H |
| Cyclohexane CH₂ (equatorial) | ~1.4 - 1.6 | Multiplet | - | 4H |
| C(CH₃)₃ (Boc) | ~1.44 | Singlet | - | 9H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, the concentration of the sample, and the spectrometer frequency. The broadness of the NH and CH-N signals is often observed due to conformational exchange and/or quadrupolar effects from the nitrogen atom.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of the protons.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector (typically around 4-5 cm).
3.2. Instrument Setup and Data Acquisition
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal resolution.
-
Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument should be tuned to the proton frequency and the magnetic field shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all peaks to determine the relative number of protons for each signal.
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants for all multiplets.
-
Synthetic Pathway Visualization
The synthesis of this compound typically involves the protection of the amino group of a precursor molecule followed by esterification. A common synthetic route is illustrated below.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this important synthetic intermediate. Adherence to the outlined experimental procedures will facilitate the acquisition of high-quality spectral data, which is essential for unambiguous structural confirmation and purity assessment in drug discovery and development workflows.
An In-depth Technical Guide to the Spectroscopic Data of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It includes detailed, standardized experimental protocols for acquiring such spectra and a logical workflow for the characterization of the title compound.
Compound Overview
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a derivative of cis-4-aminocyclohexanecarboxylic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester. This compound is a valuable building block in medicinal chemistry and drug discovery.
Table 1: General Information for this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 364385-64-8 |
| Purity | Typically ≥97%[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry.
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | br s | 1H | -NH -Boc |
| ~3.8 | m | 1H | -CH -NHBoc |
| 3.67 | s | 3H | -COOCH ₃ |
| ~2.4 | m | 1H | -CH -COOCH₃ |
| 1.8-2.0 | m | 4H | Cyclohexane -CH ₂ (axial) |
| 1.5-1.7 | m | 4H | Cyclohexane -CH ₂ (equatorial) |
| 1.44 | s | 9H | -C(CH ₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O (ester) |
| ~155 | C =O (carbamate) |
| ~79 | -C (CH₃)₃ |
| ~52 | -COOC H₃ |
| ~48 | -C H-NHBoc |
| ~42 | -C H-COOCH₃ |
| ~30 | Cyclohexane -C H₂ |
| ~28 | -C(C H₃)₃ |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (carbamate) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend |
| ~1250 | Strong | C-O stretch (ester) |
| ~1170 | Strong | C-O stretch (carbamate) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 257 | Low | [M]⁺ (Molecular Ion) |
| 201 | Moderate | [M - C₄H₈]⁺ (loss of isobutylene) |
| 158 | High | [M - Boc]⁺ |
| 142 | Moderate | [M - Boc - NH₂]⁺ |
| 100 | High | [Boc]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
3.1. Synthesis: N-Boc Protection of Methyl cis-4-aminocyclohexanecarboxylate
This procedure describes a general method for the N-tert-butoxycarbonylation of amines.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve methyl cis-4-aminocyclohexanecarboxylate (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Stir the mixture at room temperature for several minutes until the amine is fully dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.
-
Work-up: Add dichloromethane (5 mL) to the reaction mixture and stir. Transfer the mixture to a separatory funnel. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to obtain the pure this compound.
3.2. Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[4][5]
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of an ATR-FT-IR spectrometer.[6]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and subtract it from the sample spectrum. The resulting spectrum should be baseline corrected.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) to generate charged fragments.[7]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) analyzer.[8]
-
Detection: Detect the abundance of each ion to generate a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. calpaclab.com [calpaclab.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inchemistry.acs.org [inchemistry.acs.org]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This guide provides a comprehensive overview of the synthetic routes for methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in the development of pharmaceuticals.[1] The methodologies, quantitative data, and experimental protocols are detailed for researchers, scientists, and professionals in drug development.
Synthetic Strategies and Starting Materials
The primary and most economically viable starting material for the synthesis of the cyclohexane ring of the target molecule is p-aminobenzoic acid or its nitro precursor, 4-nitrobenzoic acid. The core of the synthesis involves the catalytic hydrogenation of the aromatic ring to yield 4-aminocyclohexanecarboxylic acid. A critical aspect of this hydrogenation is the control of the stereochemistry, as it typically produces a mixture of cis and trans isomers.[2][3]
Subsequent steps involve the protection of the amino group with a di-tert-butyl dicarbonate (Boc-anhydride) and esterification of the carboxylic acid to the corresponding methyl ester. The sequence of these steps can be varied, offering different strategic advantages.
Another approach begins with 4-aminocyclohexanol, which is first N-protected and then oxidized to the corresponding cyclohexanone, followed by further functionalization to introduce the methyl carboxylate group.[4]
The following sections detail the key synthetic pathways.
Pathway I: Hydrogenation of p-Aminobenzoic Acid
This is the most direct route, starting from the readily available p-aminobenzoic acid.
Workflow for Pathway I:
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Cis/Trans Isomerism of 4-(Boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and thermodynamic stability of the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylate. This molecule is a valuable building block in medicinal chemistry, and understanding the distinct properties of its geometric isomers is crucial for its effective application in drug design and development. The Boc (tert-butyloxycarbonyl) protecting group enhances its utility in peptide synthesis and the development of other bioactive molecules.
Core Concepts: Conformational Analysis
The stereoisomerism of 4-(Boc-amino)cyclohexanecarboxylate is dictated by the substitution pattern on the cyclohexane ring. In its most stable chair conformation, substituents can occupy either axial or equatorial positions. Steric hindrance, particularly 1,3-diaxial interactions, governs the thermodynamic stability of each isomer.
-
Trans Isomer: In the most stable conformation of the trans isomer, both the Boc-amino and the carboxylate groups can reside in equatorial positions. This arrangement minimizes steric strain, rendering the trans isomer the more thermodynamically stable of the two.
-
Cis Isomer: The cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position. This leads to unavoidable 1,3-diaxial interactions, resulting in higher steric strain and reduced thermodynamic stability compared to the trans isomer.
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value" (Gibbs free energy difference between the equatorial and axial conformers). Larger A-values indicate a greater preference for the equatorial position. For the substituents , both the Boc-amino and carboxylate groups are sterically demanding, leading to a significant energy penalty for axial placement.
Synthesis and Isomer Separation
The synthesis of 4-(Boc-amino)cyclohexanecarboxylate typically yields a mixture of cis and trans isomers. The initial synthetic route often dictates the initial ratio of these isomers.
A common synthetic approach involves the reduction of a p-substituted benzene derivative, such as p-aminobenzoic acid, followed by protection of the amino group with a Boc group. The hydrogenation of the aromatic ring often leads to a mixture of cis and trans isomers.[1][2]
Experimental Protocol: Synthesis of 4-(Boc-amino)cyclohexanecarboxylic Acid (Isomer Mixture)
-
Hydrogenation: p-Aminobenzoic acid is dissolved in a suitable solvent (e.g., an aqueous solution of sodium hydroxide) and subjected to catalytic hydrogenation using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure (e.g., 15 bar) and elevated temperature (e.g., 100°C).[1][2]
-
Boc Protection: Following the reduction, the resulting mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base without prior isolation of the isomers.[1][2]
Separation of Cis and Trans Isomers
The separation of the cis and trans isomers can be achieved through several methods, with selective esterification being a documented approach.[1]
Experimental Protocol: Separation by Selective Esterification
-
The mixture of cis- and trans-4-(Boc-amino)cyclohexanecarboxylic acid is suspended in an aprotic solvent such as acetone.
-
A slight excess of a base (e.g., potassium carbonate) relative to the estimated amount of the cis isomer is added.
-
An alkylating agent, such as an alkyl halide (e.g., bromoethane), is introduced to the mixture.
-
The reaction is heated (e.g., to 60°C) for several hours. Under these conditions, the more sterically accessible carboxylic acid of the cis isomer is selectively esterified.
-
After cooling, the unreacted trans-4-(Boc-amino)cyclohexanecarboxylic acid can be isolated by filtration.[1]
The following diagram illustrates a general workflow for the synthesis and separation of the isomers.
References
The Pivotal Role of the Boc Protecting Group in the Synthesis and Application of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug discovery. Its application in the preparation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate underscores its importance in creating versatile building blocks for complex molecular architectures. This technical guide delves into the critical role of the Boc group in the synthesis, purification, and subsequent reactions of this valuable intermediate, providing detailed experimental insights and highlighting its application in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
The Strategic Importance of the Boc Protecting Group
Amines are highly nucleophilic and basic functional groups, readily participating in a wide range of chemical reactions. In a multifunctional molecule like methyl cis-4-aminocyclohexanecarboxylate, the presence of a reactive amino group can interfere with desired transformations at the ester functionality. The Boc group serves as a temporary shield for the amino group, rendering it unreactive under a variety of conditions.[1]
Key advantages of employing the Boc protecting group include:
-
Stability: The Boc group is stable to a wide range of reagents and reaction conditions, including basic, nucleophilic, and many oxidizing and reducing conditions.[2] This stability allows for selective manipulation of other functional groups within the molecule.
-
Ease of Introduction: The Boc group can be readily introduced onto an amino group, typically by reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.[3][4]
-
Facile Cleavage: The Boc group can be removed under specific and mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine.[3] This orthogonality allows for selective deprotection without affecting other acid-labile groups if carefully controlled.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound typically begins with the hydrogenation of a p-aminobenzoic acid derivative to establish the cis-stereochemistry of the cyclohexane ring, followed by esterification and finally Boc protection of the amino group.[5]
Experimental Protocol: Boc Protection of Methyl cis-4-aminocyclohexanecarboxylate
This protocol outlines a general procedure for the Boc protection of the amino group.
Materials:
-
Methyl cis-4-aminocyclohexanecarboxylate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl cis-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in the chosen solvent (e.g., DCM), add the base (e.g., TEA, 2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl cis-4-aminocyclohexanecarboxylate hydrochloride |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~4.5 (br s, 1H, NH), 3.67 (s, 3H, OCH₃), 3.5-3.6 (m, 1H, CH-N), 2.2-2.3 (m, 1H, CH-CO), 1.4-2.0 (m, 8H, cyclohexane CH₂), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~175 (C=O, ester), 155 (C=O, carbamate), 80 (C(CH₃)₃), 51.5 (OCH₃), 48 (CH-N), 40 (CH-CO), 30-32 (cyclohexane CH₂), 28.4 (C(CH₃)₃).
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.
The Deprotection Step: Regenerating the Amine for Further Synthesis
The removal of the Boc group is a critical step to unmask the amino functionality for subsequent reactions, such as amide bond formation in the synthesis of PROTACs.
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol provides a general method for the acidic cleavage of the Boc group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TFA (10-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, methyl cis-4-aminocyclohexanecarboxylate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Reaction Time | 1-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | Quantitative |
Application in Drug Discovery: A Key Building Block for PROTACs
This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The cyclohexane scaffold of this compound provides a rigid and well-defined linker component. The Boc-protected amino group allows for the controlled and sequential attachment of the E3 ligase ligand, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for coupling to the target protein ligand.
Logical Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC molecule using the title compound.
Signaling Pathways in PROTAC-Mediated Protein Degradation
While this compound itself is not directly involved in signaling, the final PROTAC molecule it helps to construct hijacks the cellular ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. (1r,4r)-4-((((Tert-butoxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid | C13H23NO4 | CID 736918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Solubility and Stability of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in modern medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions based on its chemical structure with established knowledge of the tert-butoxycarbonyl (Boc) protecting group and methyl esters. Furthermore, it offers detailed, adaptable experimental protocols for researchers to determine these critical physicochemical properties. This document is intended to be a valuable resource for scientists working with this and structurally related molecules, enabling more efficient process development, formulation design, and synthetic strategy.
Introduction
Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS No: 364385-64-8, Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ) is a valuable synthetic intermediate. Its structure features a cyclohexane scaffold with a cis-relationship between the Boc-protected amine at the 4-position and the methyl ester at the 1-position. This arrangement provides a specific three-dimensional orientation that is often exploited in the synthesis of constrained peptides, peptidomimetics, and other complex molecular architectures for therapeutic applications.
A thorough understanding of the solubility and stability of this building block is paramount for its successful application. Solubility dictates the choice of appropriate solvents for reactions, purification, and formulation, while stability information is crucial for selecting reaction conditions, ensuring shelf-life, and predicting potential degradation pathways.
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its molecular structure. The molecule possesses both non-polar (cyclohexane ring, tert-butyl group) and polar (carbamate and ester functionalities) regions, rendering it a compound of intermediate polarity.
Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The polar ester and carbamate groups limit solubility in highly non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Soluble | These solvents effectively solvate molecules of intermediate polarity. |
| Polar Aprotic (High Polarity) | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are capable of dissolving a wide range of polar and moderately non-polar compounds. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble | The ability to act as hydrogen bond acceptors allows for some solubility in alcohols. |
| Aqueous | Water, Buffered Solutions | Sparingly Soluble to Insoluble | The large hydrophobic surface area of the cyclohexane and Boc group significantly limits aqueous solubility. |
Stability Profile
The chemical stability of this compound is primarily governed by the two functional groups: the Boc-protected amine and the methyl ester.
pH-Dependent Stability
The Boc protecting group is well-known for its lability under acidic conditions and general stability in the presence of bases and nucleophiles. Conversely, the methyl ester is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions.
Table 2: Predicted Stability under Acidic and Basic Conditions
| Condition | Reagent/Environment | Key Labile Group | Primary Degradation Product(s) | Predicted Rate |
| Strongly Acidic | Trifluoroacetic Acid (TFA), conc. HCl | Boc group | Methyl cis-4-aminocyclohexanecarboxylate salt | Rapid |
| Aqueous Acid | Dilute HCl, pH < 4 | Boc group & Methyl ester | Methyl cis-4-aminocyclohexanecarboxylate, cis-4-(Boc-amino)cyclohexanecarboxylic acid | Moderate |
| Neutral | Water, PBS (pH 7.4) | Methyl ester | cis-4-(Boc-amino)cyclohexanecarboxylic acid | Very Slow |
| Aqueous Base | NaOH, LiOH, pH > 9 | Methyl ester | cis-4-(Boc-amino)cyclohexanecarboxylate salt | Rapid |
Thermal and Photolytic Stability
The compound is expected to have good thermal stability under typical laboratory conditions (up to 80-100 °C). At higher temperatures, thermal decomposition of the Boc group can occur. As the molecule lacks a significant chromophore, it is predicted to have good photostability. However, for applications in drug development, formal photostability testing is recommended.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol: Solubility Determination by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the test solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Withdraw a known volume of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, against a calibration curve of known standards.
Caption: Workflow for solubility determination.
Protocol: Stability Assessment by Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Prepare solutions of the compound in various stress conditions:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid and solution at 60 °C
-
Photolytic: Solution exposed to UV/Vis light (ICH Q1B guidelines)
-
-
Time Points: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Quenching: Stop the degradation by neutralizing the solution or protecting it from the stressor.
-
Analysis: Analyze the samples using a suitable HPLC method capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Identification: If significant degradation is observed, identify the structure of the degradation products using techniques like LC-MS/MS.
Caption: Workflow for forced degradation studies.
Signaling Pathways and Logical Relationships
The primary chemical transformation of interest regarding the stability of this compound is the acid-catalyzed deprotection of the Boc group. This is a fundamental reaction in peptide synthesis and the broader field of organic synthesis.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
While specific, published quantitative data on the solubility and stability of this compound is scarce, a robust understanding of its likely behavior can be extrapolated from its structure and the known properties of its constituent functional groups. This guide provides a solid foundation for researchers by offering predicted solubility and stability profiles, along with detailed, practical protocols to generate empirical data. By following these guidelines, scientists can confidently handle, store, and utilize this important synthetic building block in their research and development endeavors.
Methodological & Application
Application Notes and Protocols for the Use of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a valuable building block in peptide synthesis, particularly for the creation of peptidomimetics and conformationally constrained peptides. The incorporation of the cis-4-aminocyclohexanecarboxylic acid (cis-ACHC) moiety can impart unique structural properties, influencing receptor binding, metabolic stability, and bioavailability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its seamless integration into standard peptide synthesis workflows, both in solution and on solid phase.[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in peptide synthesis.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | Methyl cis-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (DMF, DCM, THF) |
Applications in Peptide Synthesis
The incorporation of this compound into a peptide chain offers several advantages:
-
Conformational Rigidity: The cyclic nature of the cyclohexane ring restricts the conformational freedom of the peptide backbone, which can lead to peptides with well-defined secondary structures.
-
Enhanced Stability: Peptides containing non-proteinogenic amino acids like cis-ACHC often exhibit increased resistance to enzymatic degradation by proteases.
-
Improved Pharmacokinetic Properties: The modification of peptides with cyclic amino acids can enhance their metabolic stability and cell permeability.
-
Novel Scaffolds for Drug Design: The unique three-dimensional structure of cis-ACHC can be exploited to design novel peptide-based therapeutics with improved affinity and selectivity for their biological targets.
Experimental Protocols
Two primary strategies for incorporating this compound into peptides are solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound to an N-terminally protected amino acid or peptide in solution.
Materials:
-
This compound
-
N-protected amino acid or peptide with a free carboxyl group (e.g., Fmoc-Ala-OH)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxyl Group:
-
Dissolve the N-protected amino acid or peptide (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HBTU, 1.1 eq) to the solution.
-
Stir the mixture at 0 °C for 20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution of the Boc-protected cyclic amino acid.
-
Slowly add the activated carboxyl component from step 1 to the solution of this compound at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Quantitative Data for Solution-Phase Coupling:
| Coupling Reagent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| HBTU/DIPEA | 4-6 | 85-95 | >95 |
| HATU/DIPEA | 4-6 | 88-97 | >97 |
| DCC/HOBt | 8-12 | 75-85 | >95 |
Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
This protocol outlines the incorporation of Boc-cis-4-aminocyclohexanecarboxylic acid (after hydrolysis of the methyl ester) onto a resin-bound peptide chain using standard Boc-SPPS chemistry.
Note: For SPPS, the methyl ester of this compound must first be hydrolyzed to the free carboxylic acid (Boc-cis-4-aminocyclohexanecarboxylic acid). This can be achieved by treating the starting material with LiOH in a THF/water mixture.
Materials:
-
Boc-cis-4-aminocyclohexanecarboxylic acid
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU/HOBt or DIC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF and DCM
-
25-50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection
-
5-10% DIPEA in DMF for neutralization
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 5-10% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-cis-4-aminocyclohexanecarboxylic acid (3.0 eq) with HBTU (3.0 eq) and HOBt (3.0 eq) in DMF for 2-5 minutes in the presence of DIPEA (6.0 eq).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Quantitative Data for Solid-Phase Coupling:
| Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| HBTU/HOBt/DIPEA | 1-2 | >99 |
| DIC/HOBt | 2-4 | >98 |
Visualizations
Experimental Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for solution-phase dipeptide synthesis.
General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)
Caption: Boc-SPPS cycle for incorporating cis-ACHC.
Conclusion
This compound is a versatile reagent for introducing conformational constraints and improving the drug-like properties of peptides. The protocols outlined in this document provide a framework for the successful incorporation of this cyclic amino acid into peptide chains using both solution-phase and solid-phase techniques. The choice of methodology will depend on the specific requirements of the target peptide, such as length and scale of synthesis. Careful optimization of coupling conditions is recommended to ensure high yields and purity of the final product.
References
Application of Methyl cis-4-(boc-amino)cyclohexanecarboxylate in Medicinal Chemistry: A Case Study of a Phosphodiesterase 8 (PDE8) Inhibitor
Introduction
Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid cyclohexane scaffold, coupled with the orthogonally protected amino and carboxyl functional groups, allows for precise stereochemical control and diverse synthetic manipulations. This application note will explore the utility of this scaffold in the context of developing potent and selective enzyme inhibitors, using the phosphodiesterase 8 (PDE8) inhibitor, PF-04957325, as a representative example. While the precise synthetic route to PF-04957325 from this specific starting material is proprietary, we will present a representative synthesis of a related core structure to illustrate the application of such building blocks.
Biological Context: PDE8 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. PDE8 is a cAMP-specific PDE, and its inhibition has emerged as a promising therapeutic strategy for various diseases, including inflammatory conditions and neurological disorders. By inhibiting PDE8, intracellular cAMP levels are elevated, leading to the activation of downstream signaling pathways such as the cAMP/PKA/CREB and cAMP/PKA/Raf-1 pathways. These pathways are implicated in learning, memory, and inflammation.
Case Study: PF-04957325
PF-04957325 is a highly potent and selective inhibitor of PDE8A and PDE8B. Its efficacy has been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the key in vitro potency of PF-04957325 against PDE8 isoforms.
| Target | IC50 (nM) | Reference |
| PDE8A | 0.7 | [1][2] |
| PDE8B | 0.3 | [1][2] |
Signaling Pathways Modulated by PF-04957325
The inhibition of PDE8 by PF-04957325 leads to an increase in intracellular cAMP levels, which in turn modulates key signaling cascades. Below are diagrams illustrating two such pathways.
Figure 1: PDE8/cAMP/CREB Signaling Pathway.
Figure 2: PDE8/cAMP/PKA/Raf-1 Signaling Pathway in T-cells.
Experimental Protocols
While the direct synthesis of PF-04957325 is not publicly available, a representative synthesis of a tetrahydropyrazolopyrimidine carboxamide, a core structure with relevance to PDE inhibitors, is presented below to illustrate the potential synthetic utility of cyclohexane-based building blocks. This protocol is adapted from a known synthesis of related heterocyclic compounds.
Representative Synthesis of a Tetrahydropyrazolopyrimidine Carboxamide Core
The following workflow outlines a general strategy for the synthesis of a tetrahydropyrazolopyrimidine carboxamide core, which could be conceptually approached using a derivative of Methyl cis-4-(boc-amino)cyclohexanecarboxylate.
Figure 3: Representative Synthetic Workflow.
Step 1: Synthesis of the Pyrazolopyrimidine Core
-
To a solution of an appropriate aminopyrazole derivative (1.0 eq) in acetic acid (0.2 M), add a substituted cyclohexane-1,3-dione derivative (1.1 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolopyrimidine.
Step 2: Reduction of the Pyrimidine Ring
-
Dissolve the pyrazolopyrimidine (1.0 eq) in ethanol (0.1 M).
-
Add sodium borohydride (NaBH4) (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyrazolopyrimidine.
Step 3: Amide Coupling
-
To a solution of the tetrahydropyrazolopyrimidine carboxylic acid derivative (1.0 eq) in dimethylformamide (DMF) (0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final tetrahydropyrazolopyrimidine carboxamide.
Conclusion
This compound and its analogs are indispensable building blocks in modern medicinal chemistry. Their rigid conformation and versatile functional handles enable the synthesis of complex and stereochemically defined molecules. The case study of the potent PDE8 inhibitor PF-04957325, although not fully detailed in its synthesis, exemplifies the potential of such scaffolds in the design of highly active and selective enzyme inhibitors. The provided representative synthetic protocol highlights a plausible route to access related core structures, demonstrating the practical application of these valuable intermediates in drug discovery.
References
Application Notes and Protocols: Methyl cis-4-(boc-amino)cyclohexanecarboxylate as a Rigid Building Block for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule. While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers are gaining prominence for their ability to improve cell permeability and metabolic stability. Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a valuable building block for constructing such rigid linkers, offering a defined spatial orientation to the connected ligands.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical PROTAC targeting the epigenetic reader protein BRD4.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader. It binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC. By inducing the degradation of BRD4, PROTACs can effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
References
Protocol for Amide Coupling with Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active molecules, including peptides, peptidomimetics, and small molecule therapeutics. Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a valuable building block in this context, offering a conformationally constrained cyclohexane scaffold. The cis-stereochemistry of the amine and ester functionalities provides a unique spatial arrangement for molecular design and structure-activity relationship (SAR) studies. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its participation in amide coupling reactions while being readily removable under acidic conditions for subsequent synthetic transformations.
This document provides detailed application notes and experimental protocols for the amide coupling of this compound with a generic carboxylic acid, a crucial step in the synthesis of novel chemical entities.
Principle of the Reaction
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions like racemization. Alternatively, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective activators. The choice of coupling reagent, solvent, and base can be tailored to the specific substrates and desired reaction conditions.
Experimental Protocols
Two common and effective protocols for the amide coupling of this compound are detailed below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely used and cost-effective carbodiimide coupling agent EDC in combination with HOBt.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF or DCM.
-
Add this compound (1.1 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs the highly efficient uronium-based coupling reagent HATU, which often leads to faster reaction times and higher yields, particularly with sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-8).
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired amide.
Data Presentation
The choice of coupling method can influence the reaction outcome. The following table summarizes typical reaction parameters for the described protocols. Please note that yields are substrate-dependent and may require optimization.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Carboxylic Acid (eq.) | 1.0 | 1.0 |
| Amine (eq.) | 1.1 | 1.1 |
| Coupling Reagent (eq.) | EDC·HCl (1.2) | HATU (1.1) |
| Additive (eq.) | HOBt (1.2) | - |
| Base (eq.) | DIPEA (2.0-3.0) | DIPEA (2.0) |
| Solvent | DMF or DCM | DMF or DCM |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | Good to Excellent | Excellent |
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: General experimental workflow for amide bond formation.
Logical Relationship of Coupling Reagents
This diagram shows the relationship between the different components in the amide coupling reaction.
Caption: Key components and their roles in amide coupling.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as EDC and HATU can be sensitizers and should be handled with care.
-
Organic solvents like DMF and DCM are flammable and/or toxic. Handle them appropriately.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described provide robust and efficient methods for the amide coupling of this compound. The choice between the EDC/HOBt and HATU methods will depend on factors such as the reactivity of the carboxylic acid, cost considerations, and desired reaction time. Optimization of the reaction conditions, including solvent, base, and temperature, may be necessary to achieve the best results for a specific substrate. These application notes serve as a comprehensive guide for researchers engaged in the synthesis of novel molecules for drug discovery and development.
Application Notes and Protocols: Deprotection of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its popularity is due to its stability in various reaction conditions and the relative ease of its removal.[1] The deprotection of the Boc group is a critical step in many synthetic pathways, typically achieved under acidic conditions.[2] This document provides detailed protocols for the deprotection of Methyl cis-4-(boc-amino)cyclohexanecarboxylate to yield Methyl cis-4-aminocyclohexanecarboxylate, a key intermediate in the synthesis of various biologically active molecules. The primary methods discussed involve the use of trifluoroacetic acid (TFA) and hydrogen chloride (HCl).
The acid-catalyzed deprotection mechanism begins with the protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1] The choice of acidic reagent and solvent system can be tailored based on the substrate's sensitivity and the desired reaction scale.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: General mechanism of acid-catalyzed Boc deprotection.
Comparative Data of Deprotection Methods
The efficiency of Boc deprotection can vary depending on the specific reagents and conditions employed. The following table summarizes common conditions for this transformation.
| Method | Reagents | Solvent(s) | Temperature | Time | Outcome |
| Method 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | High yield of the TFA salt |
| Method 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 hours | High yield of the HCl salt[3][4] |
| Method 3 | 4M Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temperature | 16 - 24 hours | Effective for substrates soluble in alcohols[3] |
| Method 4 | Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 hours | Mild conditions, good for sensitive substrates[5] |
Experimental Protocols
Herein are detailed protocols for the most common methods of Boc deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection, typically proceeding to completion within a few hours at room temperature.[6]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. A common ratio is 1:1 or 1:4 TFA to DCM by volume.[6][7]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
For workup, dissolve the residue in an organic solvent like ethyl acetate.[1]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the product as its hydrochloride salt, which can simplify isolation.[3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents).[3][8]
-
Stir the mixture at room temperature for 1 to 4 hours.[1] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt.[1]
-
The solid can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[1][8]
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[3]
General Experimental Workflow
Caption: A typical experimental workflow for Boc deprotection.
The deprotection of this compound is a fundamental transformation that can be reliably achieved using standard acidic conditions. Both trifluoroacetic acid in dichloromethane and hydrogen chloride in 1,4-dioxane are highly effective methods, providing the desired product in good yields.[1][2] The choice between these protocols may depend on the scale of the reaction, the desired salt form of the product, and the compatibility of other functional groups present in the molecule. Proper monitoring and work-up procedures are essential for obtaining a pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, Methyl cis-4-(boc-amino)cyclohexanecarboxylate. This starting material is a valuable scaffold in medicinal chemistry, offering three key points for diversification: the Boc-protected amine, the methyl ester, and the cyclohexane ring. The protocols outlined below describe common transformations to generate amides, ureas, carboxylic acids, alcohols, and sulfonamides, which are key functional groups in many biologically active compounds.
Overview of Synthetic Transformations
This compound serves as a practical starting point for the generation of diverse chemical libraries for drug discovery. The cis-stereochemistry of the 1,4-disubstituted cyclohexane ring provides a conformationally constrained scaffold that can be exploited to enhance binding affinity and selectivity to biological targets. The primary synthetic routes detailed in these notes include:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine, which can then undergo a wide range of functionalization reactions.
-
Amide Bond Formation: Direct conversion of the methyl ester to primary, secondary, or tertiary amides through aminolysis.
-
Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid, providing a handle for further modifications, such as amide coupling with a broader range of amines.
-
Ester Reduction: Reduction of the methyl ester to the primary alcohol, introducing a new functional group for derivatization.
-
Derivatization of the Amino Group: Conversion of the deprotected amine to ureas and sulfonamides.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key transformations. While specific yields may vary depending on the substrate and reaction scale, the provided data in the summary tables are representative of these transformations on similar substrates.
Boc Deprotection of this compound
The removal of the Boc protecting group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the stability of the substrate.
Protocol 2.1.1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting crude amine salt can be used directly in subsequent steps or purified further.
Protocol 2.1.2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1.0 eq) in 1,4-dioxane (5-10 volumes).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Stir the reaction for 2-6 hours and monitor by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. The product can be isolated by filtration or by concentrating the reaction mixture and triturating with diethyl ether.
Table 1: Comparison of Boc Deprotection Methods
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TFA | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 1 - 4 | >95 | Fast and efficient, but TFA is corrosive. |
| HCl/Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | RT | 2 - 6 | >95 | Milder conditions, product often precipitates as HCl salt. |
Diagram 1: Boc Deprotection Workflow
Application Notes and Protocols for the Use of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide structures is a powerful strategy in medicinal chemistry for the development of peptidomimetics with enhanced therapeutic properties. These modifications can lead to peptides with increased metabolic stability, improved receptor affinity and selectivity, and better oral bioavailability. Methyl cis-4-(Boc-amino)cyclohexanecarboxylate, and its corresponding carboxylic acid, are valuable building blocks for introducing conformational constraints into a peptide backbone. The cyclohexane ring restricts the rotational freedom of the peptide chain, which can lead to a more defined three-dimensional structure, potentially enhancing its interaction with biological targets.
These application notes provide a comprehensive overview of the use of cis-4-(Boc-amino)cyclohexanecarboxylic acid and its methyl ester derivative in solid-phase peptide synthesis (SPPS). Detailed protocols for both Boc and Fmoc protection strategies are presented, along with data presentation and visualizations to guide researchers in the successful synthesis of peptidomimetics containing this cyclic amino acid.
Physicochemical Properties
A summary of the key physicochemical properties of the parent amino acid and its protected derivatives is presented in the table below. Understanding these properties is crucial for their application in peptide synthesis.
| Property | This compound | cis-4-(Boc-amino)cyclohexanecarboxylic acid | cis-4-(Fmoc-amino)cyclohexanecarboxylic acid |
| Molecular Formula | C13H23NO4 | C12H21NO4 | C22H23NO4 |
| Molecular Weight | 257.33 g/mol | 243.30 g/mol | 365.42 g/mol [1] |
| CAS Number | 364385-64-8 | 136466-69-0 | 147900-45-6[2][3] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents (e.g., DMF, DCM) | Soluble in organic solvents (e.g., DMF, DCM) |
| Protection Strategy | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl)[2][3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of cis-4-(amino)cyclohexanecarboxylic acid into a peptide sequence can be achieved using either Boc or Fmoc-based SPPS strategies. The choice of strategy will depend on the overall synthetic plan, including the nature of other amino acids in the sequence and the desired cleavage and deprotection conditions.
Boc-SPPS Strategy
In the Boc/Bzl protection scheme, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl ethers.[4]
Workflow for Boc-SPPS:
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Fmoc-SPPS Strategy
The Fmoc/tBu strategy is an orthogonal protection scheme where the Nα-amino group is protected by the base-labile Fmoc group, and acid-labile groups protect the side chains.[5] This is currently the more widely used method in SPPS.[5]
Workflow for Fmoc-SPPS:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
The following are detailed protocols for the incorporation of cis-4-(amino)cyclohexanecarboxylic acid into a peptide chain using both Boc and Fmoc-SPPS.
Protocol 1: Incorporation using Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing Boc-cis-4-(amino)cyclohexanecarboxylic acid.
Materials and Reagents:
-
Merrifield resin or other suitable resin for peptide acids
-
Boc-protected amino acids
-
Boc-cis-4-(amino)cyclohexanecarboxylic acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., DIC/HOBt or pre-formed symmetrical anhydride).
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.[6]
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of Boc-cis-4-(amino)cyclohexanecarboxylic acid:
-
Dissolve 2-4 equivalents of Boc-cis-4-(amino)cyclohexanecarboxylic acid and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Peptide Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers like anisole) at 0°C for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Incorporation using Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-cis-4-(amino)cyclohexanecarboxylic acid.
Materials and Reagents:
-
Rink Amide resin or other suitable resin for peptide amides
-
Fmoc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)[7]
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols (e.g., HBTU/DIEA).
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of Fmoc-cis-4-(amino)cyclohexanecarboxylic acid:
-
Dissolve 2-4 equivalents of Fmoc-cis-4-(amino)cyclohexanecarboxylic acid and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Peptide Chain Elongation:
-
Repeat steps 3-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by RP-HPLC.
-
Characterize the purified peptide by mass spectrometry.
-
Data Presentation
The following table summarizes typical reagents and conditions for the key steps in SPPS involving cis-4-(amino)cyclohexanecarboxylic acid derivatives.
| Step | Reagent/Condition (Boc-SPPS) | Reagent/Condition (Fmoc-SPPS) | Monitoring |
| Resin | Merrifield, PAM | Rink Amide, Wang | - |
| Nα-Deprotection | 50% TFA in DCM, 20-30 min[6] | 20% Piperidine in DMF, 2 x 10 min | UV absorbance of fulvene-piperidine adduct (Fmoc) |
| Coupling | Boc-cis-4-(amino)cyclohexanecarboxylic acid, HBTU/HOBt/DIEA in DMF, 1-2 h | Fmoc-cis-4-(amino)cyclohexanecarboxylic acid, HBTU/HOBt/DIEA in DMF, 1-2 h | Kaiser (ninhydrin) test |
| Final Cleavage | Anhydrous HF or TFMSA with scavengers, 0°C, 1-2 h | TFA/TIS/H2O (95:2.5:2.5), RT, 2-3 h[7] | - |
Logical Relationships in SPPS
The cyclical nature of SPPS is fundamental to its success, allowing for the stepwise assembly of a peptide chain.
Caption: The fundamental cycle of solid-phase peptide synthesis.
Conclusion
This compound and its corresponding carboxylic acid are versatile building blocks for the synthesis of conformationally constrained peptides and peptidomimetics. Their incorporation into peptide chains can be readily achieved using standard Boc or Fmoc solid-phase peptide synthesis protocols. The detailed application notes and protocols provided herein offer a comprehensive guide for researchers to successfully utilize these non-natural amino acids in their drug discovery and development efforts. Careful monitoring of coupling and deprotection steps, followed by robust purification and characterization, will ensure the synthesis of high-quality target peptides for further biological evaluation.
References
- 1. 顺-4-(Fmoc-氨基)-环己烷羧酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, and its functionalization allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. The following protocols detail the deprotection of the Boc (tert-butoxycarbonyl) group, followed by N-acylation, N-alkylation, reductive amination, N-sulfonylation, and urea formation.
Overview of Amino Group Functionalization
The primary amino group of Methyl cis-4-aminocyclohexanecarboxylate, obtained after deprotection of its Boc-protected precursor, serves as a key handle for various chemical transformations. These modifications are crucial for exploring structure-activity relationships (SAR) in drug design. The cis-stereochemistry of the 4-amino and 1-methoxycarbonyl groups offers a specific spatial arrangement that can be exploited for targeted binding to biological macromolecules.
The overall workflow for the functionalization of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is depicted below.
Caption: General workflow for the functionalization of this compound.
Experimental Protocols
Boc Deprotection of this compound
The removal of the Boc protecting group is typically achieved under acidic conditions to yield the corresponding primary amine hydrochloride salt.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane (5-10 mL per gram of starting material).
-
To the stirred solution, add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) (2-4 eq) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 5-10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of Methyl cis-4-aminocyclohexanecarboxylate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the desired product.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4 M HCl in 1,4-dioxane |
| Solvent | 1,4-dioxane |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | >95% |
N-Acylation
N-acylation of the primary amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide.
Protocol:
-
Suspend Methyl cis-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in dichloromethane (DCM) (10-20 mL per gram).
-
Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), and stir the mixture at 0 °C for 10-15 minutes.
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the N-acyl derivative.
| Parameter | Value |
| Starting Material | Methyl cis-4-aminocyclohexanecarboxylate hydrochloride |
| Acylating Agent | Acetyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
N-Alkylation (Reductive Amination)
Reductive amination is a common method for the N-alkylation of primary amines.[1] It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1]
Protocol:
-
Dissolve Methyl cis-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), methanol (MeOH), or tetrahydrofuran (THF) (10-20 mL per gram).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture. If using a less reactive ketone, a catalytic amount of acetic acid may be added.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
| Parameter | Value |
| Starting Material | Methyl cis-4-aminocyclohexanecarboxylate hydrochloride |
| Alkylating Agent | Benzaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 70-90% |
N-Sulfonylation
Reaction of the primary amine with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide.
Protocol:
-
Dissolve Methyl cis-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in a solvent such as DCM or pyridine (10-20 mL per gram).
-
Add a base, such as triethylamine (2.5 eq) or pyridine (used as solvent), and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
-
If DCM is used as the solvent, wash the reaction mixture with 1 M HCl, water, and brine. If pyridine is the solvent, remove it under reduced pressure and partition the residue between ethyl acetate and 1 M HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-sulfonyl derivative.
| Parameter | Value |
| Starting Material | Methyl cis-4-aminocyclohexanecarboxylate hydrochloride |
| Sulfonylating Agent | p-Toluenesulfonyl chloride |
| Base | Pyridine |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Typical Yield | 80-90% |
Urea Formation
The reaction of the primary amine with an isocyanate is a straightforward method for the synthesis of urea derivatives.
Protocol:
-
Dissolve Methyl cis-4-aminocyclohexanecarboxylate hydrochloride (1.0 eq) in a solvent like DCM or THF (10-20 mL per gram).
-
Add a base such as triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add the isocyanate (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC or LC-MS.
-
If a precipitate forms, collect it by filtration and wash with the reaction solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the urea derivative.
| Parameter | Value |
| Starting Material | Methyl cis-4-aminocyclohexanecarboxylate hydrochloride |
| Reagent | Phenyl isocyanate |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the functionalization of the amino group.
Caption: Key chemical transformations in the functionalization process.
Caption: A typical experimental workflow for the synthesis of derivatives.
These protocols provide a foundation for the synthesis of a wide array of derivatives from this compound, enabling further exploration in drug discovery and development programs. Researchers should optimize these conditions based on the specific substrates and desired products.
References
Application Notes and Protocols for the Ester Hydrolysis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ester hydrolysis of methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a critical transformation in synthetic organic chemistry, yielding cis-4-(Boc-amino)cyclohexanecarboxylic acid. This unnatural amino acid is a valuable building block in medicinal chemistry and drug development.[1][][3] Its incorporation into molecular scaffolds can enhance the stability, selectivity, and bioactivity of drug candidates.[4][5][6] Notably, it serves as a key intermediate in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors like Tofacitinib.[7][8][9] This document provides detailed protocols for the saponification of this compound, comparative data for different reaction conditions, and illustrates its application in a drug discovery workflow.
Introduction
Unnatural amino acids (UAAs) are pivotal in modern drug discovery, offering a means to overcome the limitations of natural peptides and introduce novel pharmacological properties into therapeutics.[][4][5][6] The cis-4-(Boc-amino)cyclohexanecarboxylic acid scaffold provides a unique conformational constraint that can be exploited to improve the pharmacokinetic and pharmacodynamic profiles of drug molecules. The hydrolysis of its methyl ester precursor is a fundamental step in making this building block available for further synthetic manipulations, such as peptide synthesis or coupling reactions in the generation of small molecule inhibitors.[1]
The Boc (tert-butyloxycarbonyl) protecting group is stable under the basic conditions typically employed for saponification, making this a robust and widely used method.[10] Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a preferred reagent for this transformation as it effectively hydrolyzes the ester while minimizing side reactions.[11][12][13]
Data Presentation
The efficiency of the ester hydrolysis can be influenced by the choice of base, solvent system, reaction temperature, and reaction time. Below is a summary of typical conditions and expected outcomes for the saponification of this compound and analogous systems.
| Parameter | Condition A | Condition B | Condition C |
| Base | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Equivalents of Base | 1.5 - 2.5 | 1.5 - 2.5 | 1.5 - 2.5 |
| Solvent System | THF / Water (e.g., 3:1 v/v) | Methanol / Water (e.g., 4:1 v/v) | Ethanol / Water (e.g., 4:1 v/v) |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | Reflux (approx. 80 °C) |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours | 1 - 4 hours |
| Typical Yield | > 90% | > 85% | > 85% |
| Notes | Generally preferred for its high yields and clean reaction profile with Boc-protected substrates. | A cost-effective alternative to LiOH, though reaction times may be longer. | Faster reaction times due to higher temperature, but requires careful monitoring to avoid potential side reactions. |
Experimental Protocols
Protocol 1: Lithium Hydroxide Mediated Saponification in THF/Water
This protocol is recommended for its high efficiency and compatibility with the Boc-protecting group.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5 - 2.5 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 with 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield cis-4-(Boc-amino)cyclohexanecarboxylic acid as a white solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Sodium Hydroxide Mediated Saponification in Methanol/Water
This protocol provides a cost-effective alternative to the lithium hydroxide procedure.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.5 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until completion (typically 4-12 hours).
-
Concentrate the reaction mixture on a rotary evaporator to remove the methanol.
-
Dilute the residue with water and wash with a nonpolar organic solvent.
-
Cool the aqueous phase in an ice bath and carefully acidify with 1 M HCl to a pH of ~3-4.
-
Extract the precipitated product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford the desired carboxylic acid.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the hydrolysis and the role of the resulting product in a drug discovery context.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.unl.pt [research.unl.pt]
- 8. nbinno.com [nbinno.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. sciforum.net [sciforum.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl cis-4-(boc-amino)cyclohexanecarboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low yield of the desired cis-isomer after hydrogenation.
Potential Causes:
-
Suboptimal Catalyst: The choice of catalyst significantly impacts the stereoselectivity of the hydrogenation.
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent can influence the cis:trans ratio.
-
Isomerization: The presence of acid or base, or elevated temperatures, can sometimes lead to isomerization of the product.
Solutions:
-
Catalyst Selection: Rhodium-based catalysts, such as Rh/C or Rh/Al₂O₃, are often effective for the hydrogenation of aromatic amines to the corresponding cyclohexylamines with good cis-selectivity. Palladium-based catalysts can also be used, but may require more optimization of reaction conditions.
-
Reaction Condition Optimization:
-
Temperature: Lower temperatures generally favor the formation of the cis-isomer. It is advisable to start with room temperature and adjust as needed.
-
Pressure: Hydrogen pressure can influence the reaction rate and selectivity. A typical starting point is atmospheric pressure, which can be increased if the reaction is slow.
-
Solvent: Protic solvents like ethanol or methanol are commonly used. The choice of solvent can affect the solubility of the starting material and the interaction with the catalyst surface.
-
-
Control of pH: Ensure the reaction mixture is neutral during workup to minimize the risk of acid or base-catalyzed epimerization.
Question 2: Difficulty in separating the cis and trans isomers.
Potential Causes:
-
The physical properties (e.g., boiling point, polarity) of the cis and trans isomers are often very similar, making separation challenging.
Solutions:
-
Chromatography:
-
Flash Column Chromatography: This is a common method for separating diastereomers. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point. The trans-isomer is typically less polar and will elute first.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating the isomers, especially for analytical purposes or small-scale purifications.
-
-
Fractional Crystallization: If the product is a solid, fractional crystallization can be an effective purification method. This technique exploits the different solubilities of the diastereomers in a particular solvent system.
Question 3: Incomplete Boc protection or formation of side products.
Potential Causes:
-
Insufficient Reagent: Not using a sufficient excess of Boc-anhydride ((Boc)₂O) can lead to incomplete reaction.
-
Reaction Conditions: The choice of base and solvent can affect the reaction rate and the formation of side products.
-
Di-Boc Protection: Primary amines can sometimes undergo double Boc protection, especially with a strong base or catalyst like DMAP.
Solutions:
-
Reagent Stoichiometry: Use a slight excess of (Boc)₂O (typically 1.1-1.5 equivalents).
-
Base and Solvent: A common and effective system is triethylamine (TEA) as the base in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, but this may increase the risk of di-Boc formation.
-
Monitoring the Reaction: Follow the progress of the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Workup: A mild acidic wash (e.g., with 1M HCl or citric acid solution) during the workup can help to remove unreacted (Boc)₂O.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a three-step process:
-
Esterification: Conversion of p-aminobenzoic acid to its methyl ester, Methyl 4-aminobenzoate.
-
Hydrogenation: Catalytic hydrogenation of the aromatic ring of Methyl 4-aminobenzoate to yield a mixture of cis- and trans-Methyl 4-aminocyclohexanecarboxylate, with the cis-isomer being the major product under appropriate conditions.
-
Boc Protection: Protection of the amino group of the cis-isomer with di-tert-butyl dicarbonate ((Boc)₂O) to give the final product.
Q2: How can I confirm the stereochemistry of the final product?
A2: The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the coupling constants of the protons on the cyclohexane ring can provide information about their relative orientation (cis or trans). For a definitive structural confirmation, X-ray crystallography can be employed if a suitable crystal can be obtained.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel or Palladium on carbon). This step must be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate safety measures in place for handling flammable gases and pyrophoric solids.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.
Data Presentation
Table 1: Typical Reaction Conditions for Hydrogenation of Methyl 4-aminobenzoate
| Parameter | Condition | Expected Outcome |
| Catalyst | 5% Rh/Al₂O₃ | Good selectivity for the cis-isomer. |
| Solvent | Methanol or Ethanol | Good solubility of starting material. |
| Temperature | Room Temperature (20-25 °C) | Favors formation of the cis-isomer. |
| Hydrogen Pressure | Atmospheric Pressure | Sufficient for reaction to proceed. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low cis-isomer yield | Suboptimal catalyst/conditions | Use Rh-based catalyst, lower temperature. |
| Isomer Separation | Similar physical properties | Utilize flash chromatography or fractional crystallization. |
| Incomplete Boc protection | Insufficient (Boc)₂O | Use a slight excess of (Boc)₂O and monitor by TLC. |
| Side product formation | Over-reaction/strong base | Use a milder base and avoid excessive DMAP. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-aminobenzoate
-
To a solution of 4-aminobenzoic acid (1 eq.) in methanol (10 volumes), slowly add thionyl chloride (1.2 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: Hydrogenation to Methyl cis-4-aminocyclohexanecarboxylate
-
In a hydrogenation vessel, dissolve Methyl 4-aminobenzoate (1 eq.) in methanol (10 volumes).
-
Add 5% Rhodium on alumina (Rh/Al₂O₃) (5-10 mol%).
-
Purge the vessel with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or slightly higher) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is a mixture of cis and trans isomers.
Protocol 3: Boc Protection of Methyl cis-4-aminocyclohexanecarboxylate
-
Dissolve the crude mixture of Methyl 4-aminocyclohexanecarboxylate isomers (1 eq.) in dichloromethane (DCM) (10 volumes).
-
Add triethylamine (1.5 eq.).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Purification of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl cis-4-(boc-amino)cyclohexanecarboxylate via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary challenge in purifying this compound?
The main difficulty lies in separating the desired cis isomer from the corresponding trans isomer. These geometric isomers have identical molecular weights and functional groups, resulting in very similar physicochemical properties like polarity and boiling point, which makes their separation by standard chromatography challenging.[1] The key to a successful separation is to exploit the subtle differences in their three-dimensional structures; the trans isomer is generally more linear and rigid than the cis isomer.[1]
Q2: My product yield is very low after column chromatography. What are the potential causes?
Low recovery can stem from several factors:
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Incomplete Reaction: Ensure the preceding Boc-protection reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or LC-MS.[2]
-
Product Adsorption to Silica: The polar carbamate and ester groups can cause the compound to streak or irreversibly bind to the silica gel.[2] Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[2]
-
Loss During Workup: The Boc-protected compound may have some solubility in aqueous layers during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.[2]
-
Boc Group Instability: The Boc protecting group is sensitive to acid.[3] Standard silica gel is slightly acidic and can cause partial deprotection of your compound on the column, leading to multiple spots on TLC and reduced yield of the desired product. Using neutralized or deactivated silica gel can mitigate this.[4]
Q3: I'm having trouble separating the cis and trans isomers. How can I improve the resolution?
Separating these isomers requires optimizing your chromatography conditions:
-
Solvent System Selection: A solvent system with relatively low polarity is often a good starting point, as it allows for greater differentiation between the subtle polarity differences of the isomers. A gradient elution from a non-polar solvent (like hexanes or heptane) to a moderately polar solvent (like ethyl acetate) is typically effective.
-
High-Efficiency Chromatography: For difficult separations, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques that offer higher resolving power than standard flash chromatography.[1][5]
-
Column Parameters: Use a long, narrow column packed with high-quality silica gel to maximize the number of theoretical plates and improve separation.
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?
If your compound is very polar and does not move with standard solvent systems, you may need to use a more aggressive eluent.[4]
-
Add a Polar Modifier: Try adding a small percentage (1-10%) of methanol to your eluent (e.g., dichloromethane or ethyl acetate).
-
Incorporate a Basic Modifier: For amine-containing compounds, adding a small amount of triethylamine or a stock solution of ammonia in methanol can help to reduce tailing and move very polar, basic compounds up the plate.[6]
Q5: All my fractions are mixed, even though the TLC showed good separation. Why is this happening?
This issue can arise from several sources:
-
Compound Degradation: Your compound might be unstable on silica gel. What appears as two spots on a diagnostic TLC could be your product and a degradation product formed in-situ.[4] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.
-
Overloading the Column: Applying too much crude material to the column can lead to broad bands that overlap, resulting in poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and mixed fractions.
Data Presentation: Column Chromatography Parameters
The optimal conditions should be determined empirically for each specific mixture. The table below provides typical parameters for the purification of moderately polar compounds like this compound.
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. Consider deactivating with triethylamine for sensitive compounds.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for compounds of moderate polarity.[6] Start with a low percentage of EtOAc and gradually increase. |
| Dichloromethane/Methanol Gradient | Useful for more polar compounds that do not elute with Hex/EtOAc systems.[6] | |
| TLC Analysis | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Develop a system where the desired compound has an Rf value of approximately 0.2-0.4 for optimal column separation. |
| Sample Loading | Dry Loading or Minimal Solvent | Dissolving the crude product in a minimal amount of the initial eluent or adsorbing it onto a small amount of silica gel (dry loading) leads to better band sharpness. |
| Detection Method | UV lamp (if chromophore present), KMnO₄ stain, or other appropriate TLC stains. | The Boc-protected amine is not strongly UV-active; a chemical stain is often necessary for visualization. |
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides good separation and an Rf value of ~0.3 for the desired cis isomer.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc).
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a level and crack-free bed. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Collect fractions in an array of test tubes.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute compounds of increasing polarity.
-
-
Analysis of Fractions:
-
Spot every few fractions on a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the pure desired product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.[7]
-
Visualization of Experimental Workflow
Caption: Workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method begins with the esterification of p-aminobenzoic acid to methyl p-aminobenzoate, followed by catalytic hydrogenation to form the cyclohexane ring. This hydrogenation step preferentially yields the cis-isomer[1]. The resulting methyl 4-aminocyclohexanecarboxylate (as a cis/trans mixture) is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The final step involves the chromatographic separation of the cis and trans diastereomers.
Q2: Why is the Boc protecting group used for the amino group?
A2: The Boc group is a widely used protecting group for amines in organic synthesis for several reasons. It is stable under a wide range of reaction conditions, including those that are basic or nucleophilic[2]. This stability allows for transformations on other parts of the molecule without affecting the amino group. Furthermore, the Boc group can be easily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is convenient and often does not disturb other acid-labile groups[][4][5].
Q3: What are the common side reactions during the Boc protection step?
A3: During Boc protection, several side reactions can occur. If the reaction conditions are not carefully controlled, the formation of isocyanate intermediates can lead to urea byproducts[2][6]. For sterically hindered amines, this can be a more significant issue[]. If other nucleophilic groups like hydroxyls are present, they may also react with Boc₂O, especially if a catalyst like DMAP is used for an extended period[].
Q4: How can I confirm the cis-configuration of the final product?
A4: The stereochemistry of the final product is typically confirmed using spectroscopic methods, primarily NMR spectroscopy. ¹H NMR spectroscopy can reveal the proton environments, and the specific coupling constants and chemical shifts of the cyclohexane ring protons can be used to deduce the cis-configuration[1]. For unambiguous structural determination, X-ray crystallography can be employed to resolve the three-dimensional structure, confirming the chair conformation and the relative orientation of the substituents[1].
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Cis:Trans Isomer Ratio | 1. Inappropriate hydrogenation catalyst or conditions. 2. Isomerization during subsequent steps. | 1. Use a palladium-on-carbon (Pd/C) catalyst, which is known to favor the formation of the cis isomer from aromatic precursors[1]. 2. Optimize hydrogenation conditions: adjust temperature (90-120°C) and hydrogen pressure (not exceeding 15 bar) as these can influence the isomer ratio[7]. 3. Avoid harsh basic or acidic conditions in subsequent steps that could potentially cause epimerization. |
| Incomplete Boc Protection | 1. Insufficient amount of Boc₂O. 2. Inadequate base or reaction time. 3. Low reactivity of the amine. | 1. Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents). 2. Ensure an appropriate base (e.g., NaHCO₃, triethylamine) is used in sufficient quantity to neutralize the acid byproduct. 3. Increase reaction time or gently heat the reaction mixture (e.g., 40-50 °C)[]. 4. Ensure the starting amine is fully dissolved in the chosen solvent system (e.g., Dioxane/Water, DMF, or CH₂Cl₂)[]. |
| Difficulty in Separating Cis/Trans Isomers | The cis and trans isomers have similar polarities, making separation challenging. | 1. Column Chromatography: Use a high-quality silica gel with a shallow polarity gradient of a suitable eluent system (e.g., Hexane/Ethyl Acetate). Careful fraction collection is crucial. 2. HPLC: For analytical assessment and small-scale purification, High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can provide excellent separation of diastereomers[1][8][9]. |
| Product Contaminated with Urea Byproduct | Formation of an isocyanate intermediate from Boc₂O, especially with sterically hindered amines or at elevated temperatures. | 1. Maintain a low reaction temperature during Boc protection. 2. Add the amine to the solution of Boc₂O slowly. 3. After the reaction, adding a scavenger like N,N-dimethylethylenediamine can help remove excess Boc₂O, which can be a source of byproducts during workup[]. |
| Accidental Boc Deprotection | Exposure to strong acidic conditions during workup or purification. | 1. Use a mild acid (e.g., dilute citric acid or KHSO₄ solution) for aqueous workup instead of strong acids like HCl[10]. 2. Avoid using acidic solvents or additives during chromatography unless intended. The Boc group is labile to strong acids like TFA[4][5]. |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-aminocyclohexanecarboxylate
-
Esterification: In a round-bottom flask, suspend p-aminobenzoic acid in methanol. Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl p-aminobenzoate.
-
Hydrogenation: Dissolve the crude methyl p-aminobenzoate in a suitable solvent such as methanol or isopropanol[7].
-
Add 5-10 mol% of a Palladium on Carbon (Pd/C) catalyst to the solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 5-10 bar) and heat to approximately 100°C[7].
-
Stir vigorously until hydrogen uptake ceases or reaction monitoring (e.g., GC-MS) shows full conversion.
-
Cool the mixture, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-aminocyclohexanecarboxylate as a mixture of cis and trans isomers. This crude product is often used directly in the next step.
Protocol 2: Boc-Protection of Methyl 4-aminocyclohexanecarboxylate
-
Dissolve the crude Methyl 4-aminocyclohexanecarboxylate in a 1:1 mixture of dioxane and water.
-
Add a base such as sodium bicarbonate (NaHCO₃, ~2.0 equivalents).
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC[11].
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product as a mixture of cis and trans isomers.
Protocol 3: Purification of this compound
-
Prepare a silica gel column for flash chromatography.
-
Dissolve the crude product mixture from Protocol 2 in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and slowly increasing to 25%). The trans isomer typically elutes before the more polar cis isomer.
-
Collect fractions and analyze by TLC to identify those containing the pure cis isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Confirm purity and identity using HPLC, ¹H NMR, and ¹³C NMR.
References
- 1. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Optimization of Boc Deprotection Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing tert-butyloxycarbonyl (Boc) deprotection conditions and troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1][2][3][4][5] This carbocation forms upon the cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][3][4]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][4][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][2][3][5]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2][3][5]
Q3: How can I prevent the formation of tert-butylation byproducts?
A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[3][6]
Q4: What are some common scavengers and what are their applications?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Common scavengers include:
| Scavenger | Application | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | A very effective scavenger that reduces the tert-butyl cation.[3] Protects tryptophan and methionine.[6] | 1-5%[6] |
| Triethylsilane (TES) | Effective for tryptophan-containing compounds.[1] | Not specified |
| Water (H₂O) | Can trap the cation to form tert-butanol.[3][6] | 2.5-5%[6] |
| Anisole | A general scavenger for various nucleophilic residues, including tryptophan.[1][6] | 2.5-5%[6] |
| Thioanisole | Useful for protecting methionine and tryptophan residues.[3][6] | 2.5-5% |
| 1,2-Ethanedithiol (EDT) | Effective in preventing side reactions with cysteine and tryptophan.[1][4] | 2.5%[6] |
Q5: What causes incomplete Boc deprotection and how can I resolve it?
A5: Incomplete Boc deprotection can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[7][8]
-
Steric Hindrance: Bulky groups near the Boc-protected amine may require more forceful conditions.[7][8]
-
Low Reaction Temperature: Low temperatures can significantly decrease the reaction rate.[8][9]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.[7]
To resolve this, you can try increasing the acid concentration, raising the reaction temperature, or extending the reaction time.[1][7][8][9]
Troubleshooting Guide
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Question: What is causing this +56 Da mass addition, and how can I prevent it?
-
Answer: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[1][4] This is caused by the reaction of the tert-butyl cation with a nucleophilic site on your compound.[4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[1] For methionine-containing compounds, thioanisole is effective.[1] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1]
-
Issue 2: My peptide is showing signs of aspartimide formation.
-
Question: What is aspartimide formation and how can I avoid it?
-
Answer: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen. This is more likely to occur when the following amino acid is glycine, asparagine, or arginine.[2][6]
Issue 3: I am observing trifluoroacetylation of my deprotected amine.
-
Question: How can I prevent the trifluoroacetylation of the newly formed amine when using TFA?
-
Answer: This can occur when using trifluoroacetic acid (TFA), where the deprotected amine is acylated by a trifluoroacetyl group.[6]
-
Solution: If this is a persistent issue, consider switching to a different acid system, such as HCl in dioxane.[6]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1]
Protocol 2: Boc Deprotection using a Scavenger Cocktail
-
Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Adjust the scavenger composition based on the amino acids present in your peptide.[1]
-
Add the deprotection cocktail to the Boc-protected substrate at room temperature.
-
Stir for 1-2 hours, monitoring by TLC or LC-MS.[1]
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Milder Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[10]
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[2]
Protocol 4: Boc Deprotection using Aqueous Phosphoric Acid
-
Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).
-
Add aqueous phosphoric acid (85 wt%).
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[9]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Caption: Troubleshooting workflow for Boc deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing epimerization during coupling reactions with Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Welcome to the technical support center for Methyl cis-4-(boc-amino)cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization during coupling reactions involving this specialized amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
Epimerization is the unwanted conversion of a molecule at a single stereocenter. For this compound, this primarily refers to the inversion of the stereochemistry at the carbon atom bonded to the carboxylate group (C1) or the amino group (C4). The most common issue is the isomerization from the cis configuration to the more thermodynamically stable trans isomer. This change can significantly impact the conformation and biological activity of the final peptide.[1][2]
Q2: What are the primary causes of epimerization during coupling reactions?
Epimerization during peptide synthesis is often a base-catalyzed process that can occur through two main mechanisms:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly reactive oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity upon reaction with an amine.[3]
-
Direct Enolization: A base can directly abstract the alpha-proton from the activated carboxylic acid, forming an enolate intermediate which can then be protonated from either face, leading to epimerization.[1]
Factors that promote epimerization include the choice of coupling reagent, the strength and concentration of the base used, the solvent, and the reaction temperature.[4]
Q3: Which coupling reagents are most likely to cause epimerization?
Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are known to have a higher propensity for causing epimerization, especially when used without additives.[3] Uronium and phosphonium salt-based reagents can also lead to epimerization, particularly with prolonged reaction times or in the presence of strong bases.
Q4: How can I minimize the risk of epimerization?
To minimize epimerization, consider the following strategies:
-
Choice of Coupling Reagent and Additives: Utilize coupling reagents known for low epimerization rates, such as those combined with additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[4] These additives react with the activated acid to form an active ester that is less prone to epimerization.
-
Base Selection: Use a weaker, non-nucleophilic base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, in place of stronger bases like diisopropylethylamine (DIEA).[5][6]
-
Solvent Choice: Employ less polar solvents where possible, as polar solvents can sometimes increase the rate of epimerization.[4] However, ensure your reactants remain soluble.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[4]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the activated amino acid to conditions that promote epimerization.
Troubleshooting Guide
Issue: Significant formation of the trans-isomer is observed after the coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch to a uronium-based reagent like HATU or HBTU, or a phosphonium-based reagent like PyBOP, in combination with HOAt or HOBt. | These reagents, when used with additives, are known to suppress epimerization by forming less reactive, but still efficient, active esters.[3] |
| Strong Base | Replace DIEA with a weaker base like NMM or 2,4,6-collidine. | Weaker bases are less likely to abstract the alpha-proton, which is a key step in the epimerization process.[5][6] |
| Prolonged Reaction Time | Monitor the reaction closely by a suitable method (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. | Limiting the time the activated intermediate is present reduces the opportunity for epimerization to occur. |
| High Reaction Temperature | Perform the coupling reaction at 0 °C or even lower if the reaction kinetics allow. | Lowering the temperature slows down the rate of the epimerization side reaction more significantly than the desired coupling reaction.[4] |
| Polar Solvent Effects | If reactant solubility permits, try a less polar solvent system. | Polar solvents can sometimes stabilize the transition state for epimerization.[4] |
Quantitative Data on Coupling Reagent Performance
| Coupling Reagent Combination | Relative Epimerization Risk | Coupling Efficiency | Notes |
| DCC or EDC (alone) | High | Good | Not recommended for sensitive amino acids without additives.[3] |
| DCC/HOBt or EDC/HOBt | Low to Moderate | Good | HOBt effectively suppresses epimerization.[3] |
| HATU/HOAt | Very Low | Excellent | HOAt is a superior additive for suppressing epimerization.[3] |
| HBTU/HOBt | Low | Excellent | A widely used and effective combination. |
| PyBOP | Low | Excellent | Good for sterically hindered couplings. |
Key Experimental Protocols
Protocol 1: Low-Epimerization Coupling using HATU/HOAt
This protocol is recommended for coupling this compound where minimizing epimerization is critical.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOAt (1.0 eq) in an anhydrous, polar aprotic solvent (e.g., DMF or NMP).
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.0 eq) to the solution and stir for 5-10 minutes.
-
Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Base Addition: Add a weak, non-nucleophilic base such as N-methylmorpholine (NMM) (2.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C, monitoring its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an appropriate organic solvent.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of epimerization via oxazolone formation.
Caption: Troubleshooting workflow for addressing epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Storage and handling to prevent degradation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Technical Support Center: Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of this compound to prevent degradation. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For extended storage, a temperature of -20°C is recommended.[2] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[2] Before use, it is critical to allow the container to warm to room temperature before opening to prevent moisture condensation.[2][3]
Q2: What are the primary degradation pathways for this compound?
The two main functional groups susceptible to degradation are the tert-butoxycarbonyl (Boc) protecting group and the methyl ester.
-
Boc Group Degradation: The Boc group is highly sensitive to acidic conditions, which will cleave it to yield the free amine.[4][5][6]
-
Methyl Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[7][8]
Q3: What are the visible signs of degradation?
While there may not be obvious visual signs, degradation can be suspected if you observe:
-
Poor solubility compared to a fresh sample.
-
Inconsistent or unexpected results in your experiments.
-
The appearance of new spots on a Thin-Layer Chromatography (TLC) plate.
Q4: Which chemicals and conditions should be avoided during handling and storage?
To prevent degradation, avoid exposure to:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[4][5][9]
-
Strong Bases: Bases such as sodium hydroxide (NaOH) can catalyze the hydrolysis of the methyl ester.[8]
-
Moisture: Water can lead to the slow hydrolysis of the methyl ester.[8]
-
High Temperatures: Elevated temperatures can accelerate both Boc deprotection and ester hydrolysis.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected formation of a more polar byproduct (by TLC) | Boc group deprotection due to acidic conditions. | Neutralize any acidic reagents or impurities. Ensure all solvents and reagents are anhydrous and free of acid contamination. |
| Formation of a byproduct with a different solubility profile | Hydrolysis of the methyl ester to the carboxylic acid. | Use anhydrous solvents and handle the compound under an inert atmosphere to minimize exposure to moisture. Avoid basic conditions. |
| Low yield in a subsequent reaction where the Boc-protected amine is the starting material | Partial degradation of the starting material. | Confirm the purity of the starting material before use with an appropriate analytical technique (see Q5). |
| Inconsistent reaction outcomes | Inconsistent quality of the starting material due to improper storage or handling. | Always follow the recommended storage and handling procedures.[1][2] Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and moisture exposure for the bulk material.[2] |
Analytical Methods for Detecting Degradation
Q5: How can I check the purity of my this compound?
Several analytical techniques can be used to assess the purity and detect degradation products:
| Analytical Technique | Indicator of Boc Deprotection | Indicator of Methyl Ester Hydrolysis |
| ¹H NMR Spectroscopy | Disappearance of the singlet peak around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[11][12] | Disappearance of the singlet peak for the methyl ester protons (typically around 3.7 ppm). |
| ¹³C NMR Spectroscopy | Disappearance of the quaternary carbon signal (~80 ppm) and the methyl carbon signal (~28 ppm) of the Boc group.[11] | Disappearance of the methyl ester carbon signal (typically around 52 ppm). |
| Mass Spectrometry (MS) | Observation of a molecular ion peak corresponding to the mass of the deprotected amine (a loss of 100.12 Da).[13] | Observation of a molecular ion peak corresponding to the mass of the carboxylic acid (a loss of 14 Da, CH₂). |
| FTIR Spectroscopy | Disappearance of the strong C=O stretching band of the carbamate around 1680-1720 cm⁻¹.[11] | Broadening of the carbonyl stretch and appearance of a broad O-H stretch from the carboxylic acid. |
| Thin-Layer Chromatography (TLC) | Appearance of a new, more polar spot that may stain with ninhydrin (indicating a primary amine). | Appearance of a new, more polar spot corresponding to the carboxylic acid. |
Experimental Protocols
Protocol: Monitoring Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of a singlet peak integrating to 9 protons around 1.4-1.5 ppm, which is characteristic of the Boc group.[11]
-
Confirm the presence of a singlet peak integrating to 3 protons around 3.7 ppm, corresponding to the methyl ester.
-
The absence or diminished integration of these peaks relative to the cyclohexyl protons suggests degradation.
-
Protocol: Monitoring Degradation by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
TLC Plate: On a silica gel TLC plate, spot the sample alongside a reference standard if available.
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the deprotected amine).
-
Analysis: The presence of more than one spot indicates the presence of impurities or degradation products.
Visualizing Degradation Pathways and Troubleshooting
Caption: Potential degradation pathways for this compound.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic routes:
-
Route A: Hydrogenation of a p-aminobenzoic acid derivative to form the cis-4-aminocyclohexanecarboxylic acid derivative, followed by Boc protection of the amine.
-
Route B: Boc protection of p-aminobenzoic acid, followed by hydrogenation of the aromatic ring, and subsequent esterification of the carboxylic acid.
Q2: What is the most significant impurity I should be aware of during this synthesis?
The most common and challenging impurity is the trans-isomer , Methyl trans-4-(boc-amino)cyclohexanecarboxylate. The stereochemistry of the final product is highly dependent on the hydrogenation catalyst and reaction conditions.[1][2]
Q3: Can I form a di-Boc protected byproduct?
Yes, over-reaction with di-tert-butyl dicarbonate (Boc anhydride) can lead to the formation of the N,N-di-Boc protected product, especially if the reaction is run under forcing conditions or with a large excess of the Boc anhydride.
Q4: What are the best analytical methods to check the purity and isomeric ratio of my product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods for assessing the purity and quantifying the ratio of cis and trans isomers.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the stereochemistry of the desired cis-isomer.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete hydrogenation. | Ensure the catalyst is active and not poisoned. Increase hydrogen pressure and/or reaction time. Consider a different catalyst (e.g., Rhodium on carbon). |
| Incomplete Boc protection. | Use a slight excess of Boc anhydride. Ensure adequate mixing and consider using a co-solvent to improve solubility. The addition of a base like triethylamine or DMAP can catalyze the reaction. | |
| Incomplete esterification. | Use a large excess of methanol. Ensure the acid catalyst (e.g., H₂SO₄) is fresh and added in the correct amount. Increase reaction time and/or temperature. | |
| Product loss during workup. | Optimize extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to prevent loss of the product. | |
| High Percentage of Trans-Isomer | Incorrect hydrogenation catalyst or conditions. | The choice of catalyst is critical. For example, catalytic hydrogenation of a para-aminobenzoic acid methyl ester derivative over palladium preferentially yields the cis-isomer.[1] Experiment with different catalysts (e.g., Ru/C, Rh/C) and reaction conditions (temperature, pressure, solvent). |
| Isomerization during subsequent steps. | Avoid harsh acidic or basic conditions after the hydrogenation step, as this can sometimes lead to epimerization. | |
| Presence of Di-Boc Protected Impurity | Excess Boc anhydride used. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc anhydride. |
| Prolonged reaction time or high temperature for Boc protection. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | |
| Unreacted Starting Material | Inefficient reaction conditions for any of the steps. | Review and optimize all reaction parameters: temperature, reaction time, catalyst/reagent loading, and solvent. |
| Poor quality of reagents. | Use freshly opened or purified reagents and anhydrous solvents where necessary. |
Experimental Protocols
Key Experiment: Synthesis via Hydrogenation and Boc Protection
This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.
Step 1: Hydrogenation of Methyl 4-aminobenzoate
-
Reaction Setup: To a solution of methyl 4-aminobenzoate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor, add a catalytic amount of 5% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 5-10 bar) and stir the mixture vigorously at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminocyclohexanecarboxylate as a mixture of cis and trans isomers.
Step 2: Boc Protection of Methyl 4-aminocyclohexanecarboxylate
-
Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate (if using a biphasic system).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cis and trans isomers.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of this compound can be approached via two primary routes, each with specific considerations for scalability and stereochemical control.
Route 1: Hydrogenation of Methyl p-aminobenzoate
This is often the preferred route for selectively obtaining the cis-isomer.
-
Step 1: Esterification of p-Aminobenzoic Acid.
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In a suitably sized reactor, suspend p-aminobenzoic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux and maintain until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cool the reaction mixture and neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Extract the methyl p-aminobenzoate with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt like sodium sulfate, and concentrate it to yield the crude product, which can be purified by recrystallization.
-
-
Step 2: Catalytic Hydrogenation to Methyl cis-4-aminocyclohexanecarboxylate.
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In a high-pressure reactor, dissolve the methyl p-aminobenzoate in a suitable solvent like methanol or ethanol.
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Add a palladium-based catalyst, such as palladium on carbon (Pd/C). Catalytic hydrogenation over palladium has been shown to preferentially yield the cis-isomer.[1]
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate to obtain the crude methyl cis-4-aminocyclohexanecarboxylate. The cis/trans ratio should be determined at this stage using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Step 3: Boc Protection.
-
Dissolve the crude methyl cis-4-aminocyclohexanecarboxylate in a suitable solvent, such as dichloromethane or a mixture of dioxane and water.
-
Add a base, for instance, triethylamine or sodium bicarbonate.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O to the mixture while maintaining the temperature.
-
Stir until the reaction is complete.
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
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Dry the organic layer and remove the solvent to yield the final product, this compound.
-
Purify the product as needed, for example, through column chromatography or recrystallization.
-
Route 2: Hydrogenation followed by Esterification
This alternative route involves the hydrogenation of p-aminobenzoic acid first.
-
Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid.
-
In a high-pressure reactor, dissolve p-aminobenzoic acid in an alkaline aqueous solution (e.g., 10% NaOH).
-
Add a ruthenium on carbon (Ru/C) catalyst. Note that this method may produce a higher ratio of the trans-isomer.
-
Pressurize with hydrogen and heat the reaction mixture.
-
After the reaction is complete, filter the catalyst and acidify the filtrate to precipitate the 4-aminocyclohexanecarboxylic acid.
-
Isolate the product by filtration.
-
-
Step 2: Esterification of cis-4-Aminocyclohexanecarboxylic Acid.
-
This step can be challenging due to the presence of both an amino and a carboxyl group. Protection of the amino group might be necessary before esterification, or a direct esterification method that is compatible with the free amine can be used.
-
-
Step 3: Boc Protection.
-
The final step is the Boc protection of the amino group as described in Route 1.
-
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis. Actual results may vary based on specific reaction conditions and scale.
| Parameter | Step 1: Esterification | Step 2: Hydrogenation (Pd/C) | Step 3: Boc Protection |
| Typical Scale | 100 g | 100 g | 100 g |
| Solvent | Methanol | Methanol or Ethanol | Dichloromethane |
| Catalyst/Reagent | H₂SO₄ (catalytic) | 5% Pd/C | (Boc)₂O, Triethylamine |
| Reaction Temperature | Reflux | 25-50°C | 0-25°C |
| Reaction Time | 4-8 hours | 12-24 hours | 2-6 hours |
| Typical Yield | >90% | 70-85% | >95% |
| Key Analytical Metric | TLC/HPLC | NMR for cis/trans ratio | TLC/HPLC |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis via Route 1.
References
Troubleshooting low yields in reactions involving Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl cis-4-(boc-amino)cyclohexanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in amide coupling reactions are a common issue. The primary causes often revolve around incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., HATU, HOBt, EDC) and the carboxylic acid, are fresh and anhydrous. Moisture can significantly hinder the efficiency of many coupling reagents.
-
Optimize Coupling Reagents: The choice of coupling reagent and base can be critical. If one combination is providing low yields, consider screening others.
-
Control Reaction Temperature: Amide coupling reactions are typically run at 0°C to room temperature. Running the reaction at a slightly elevated temperature (e.g., 40°C) might improve the yield, but be cautious of potential side reactions.[1]
-
pH of the Reaction Mixture: The pH of the reaction should be maintained around 8-9 for optimal coupling.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and confirm the consumption of the starting material.
Representative Amide Coupling Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup and purify by column chromatography.
Table 1: Effect of Coupling Reagents and Conditions on Amide Coupling Yield
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HATU | DIPEA | DMF | 25 | 6 | 85 |
| 2 | HOBt/EDC | DIPEA | DCM | 25 | 12 | 72 |
| 3 | PyBOP | DIPEA | DMF | 25 | 8 | 80 |
| 4 | HATU | NMM | DMF | 0 to 25 | 10 | 78 |
2. Q: I am observing a significant amount of a non-polar side product in my reaction mixture. What could this be?
A: A common non-polar side product is the N,N-di-Boc protected amine. This can occur if the reaction conditions for the initial Boc protection are too harsh or if an excess of the Boc-anhydride is used with a highly reactive amine.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of Boc-anhydride (typically 1.05-1.1 equivalents) during the protection step.
-
Optimize Base and Solvent: The choice of base and solvent can influence the formation of the di-Boc species. Weaker bases and less polar solvents may reduce this side reaction.
-
Purification: The N,N-di-Boc product can often be separated from the desired mono-Boc product by silica gel chromatography.
3. Q: My reaction is showing multiple spots on TLC, and I suspect epimerization of the cis isomer to the trans isomer. How can I confirm this and prevent it?
A: Epimerization from the cis to the thermodynamically more stable trans isomer can occur under certain conditions, particularly with exposure to strong bases or elevated temperatures for prolonged periods.
Troubleshooting Steps:
-
Characterization: Use ¹H NMR spectroscopy to confirm the stereochemistry. The coupling constants of the protons on the cyclohexane ring can help distinguish between the cis and trans isomers.
-
Milder Reaction Conditions: Employ milder bases (e.g., sodium bicarbonate instead of stronger organic bases) and lower reaction temperatures.
-
Reduce Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation.
Visual Guides
Caption: General workflow for an amide coupling reaction.
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Potential side reactions and byproducts.
References
Technical Support Center: Monitoring Reactions with Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl cis-4-(boc-amino)cyclohexanecarboxylate. It focuses on monitoring common reactions, such as the deprotection of the Boc (tert-butyloxycarbonyl) group.
Section 1: General Reaction Monitoring Workflow
The successful outcome of a chemical reaction relies on careful monitoring to determine its progression and endpoint.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor reactions involving this compound? A1: The most common and effective methods are Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of reaction completion. Mass Spectrometry (MS) is also used to confirm the mass of the product.
Q2: How do I choose the right monitoring technique? A2: The choice depends on the reaction scale, the need for quantitative data, and available equipment. TLC is ideal for quick, frequent checks of reaction progress.[1][2] HPLC is preferred when precise quantification of starting material, product, and byproducts is necessary. NMR is the most definitive method for confirming the structural changes, such as the removal of the Boc group.[3]
Experimental Workflow Diagram
The following diagram outlines a general workflow for setting up, monitoring, and analyzing a reaction.
Section 2: Thin-Layer Chromatography (TLC)
TLC is a rapid and inexpensive technique used to assess the progress of a reaction by separating components of a mixture based on polarity.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. Sample was too dilute. 2. The chosen visualization method (e.g., UV light) is not suitable for the compounds.[4] 3. The compound did not move from the baseline. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry in between.[2] 2. Use a different visualization technique, such as a potassium permanganate (KMnO₄) stain or ninhydrin for the deprotected amine.[4][5] 3. Increase the polarity of the mobile phase. |
| Spots are streaking. | 1. The sample is too concentrated.[5] 2. The compound is highly polar and interacts strongly with the silica gel (common for amines and carboxylic acids). | 1. Dilute the sample before spotting.[4][5] 2. Add a small amount of a modifier to the mobile phase. For acidic compounds, add ~0.5% acetic acid. For basic compounds (like the deprotected amine), add ~0.5-1% triethylamine.[5][6] |
| Poor separation of spots (Rf values are too close). | The polarity of the mobile phase is not optimal. | Systematically vary the solvent ratio. If spots are too high (high Rf), decrease the polarity of the mobile phase. If spots are too low (low Rf), increase the polarity. |
| Product spot (deprotected amine) is faint with ninhydrin stain. | 1. Incomplete reaction. 2. Residual acid (e.g., TFA from deprotection) on the TLC plate inhibits the ninhydrin reaction. | 1. Allow the reaction to proceed longer. 2. Thoroughly dry the plate with a heat gun before staining. Some protocols suggest exposing the plate to ammonia vapor to neutralize the acid.[4] |
TLC Troubleshooting Logic
Experimental Protocol: TLC Monitoring
-
Preparation : Prepare a developing chamber by adding a suitable mobile phase (e.g., 30:70 Ethyl Acetate/Hexanes) to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate with solvent vapors.[2][7]
-
Spotting : Using a capillary tube, spot a small amount of the reaction mixture onto the pencil-marked baseline of a silica gel TLC plate. Also spot the starting material as a reference. Ensure spots are small and do not spread.[1][8]
-
Development : Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.[2]
-
Visualization : Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If compounds are not UV-active, use a chemical stain like potassium permanganate or ninhydrin (for the free amine product).[7][9]
-
Analysis : The starting material, this compound, is less polar than its deprotected amine counterpart. Therefore, in a normal-phase silica TLC, the starting material will have a higher Rf value (travel further up the plate) than the product.
Section 3: NMR Spectroscopy
NMR is a powerful tool for unequivocally confirming the removal of the Boc group.
Frequently Asked Questions (FAQs)
Q1: How does ¹H NMR confirm Boc deprotection? A1: The most telling sign is the complete disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears around 1.4-1.5 ppm.[3]
Q2: What changes are expected in the ¹³C NMR spectrum after deprotection? A2: You should see the disappearance of three key signals from the Boc group: the methyl carbons around 28 ppm, the quaternary carbon at approximately 80 ppm, and the carbamate carbonyl carbon around 153 ppm.[3]
Q3: My reaction is monitored in a deuterated solvent. How do I track its progress? A3: You can take small aliquots from the reaction at different time intervals, remove the solvent, dissolve the residue in a deuterated solvent (e.g., CDCl₃ or MeOD), and acquire an NMR spectrum. This allows for direct monitoring of the disappearance of starting material signals and the appearance of product signals.[10][11]
Data Presentation: Characteristic NMR Shifts
| Group | Compound | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| Boc Group | Starting Material | ~1.4 - 1.5 (singlet, 9H) | ~28 (3 x CH₃), ~80 (quaternary C), ~153 (C=O) |
| Methyl Ester | Both | ~3.6 - 3.7 (singlet, 3H) | ~51 (OCH₃), ~175 (C=O) |
| Cyclohexane Ring | Both | ~1.2 - 2.2 (multiplets) | ~25 - 45 |
Note: Exact shifts can vary based on solvent and other molecular features.[3]
Visualizing Boc Deprotection by NMR
Experimental Protocol: NMR Sample Preparation
-
Aliquot : Withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.
-
Work-up : If necessary, perform a mini-workup. For example, dilute with an organic solvent, wash with a basic solution (like saturated NaHCO₃) to remove acid, dry with an anhydrous salt (like Na₂SO₄), and filter.
-
Solvent Removal : Evaporate the solvent under reduced pressure or with a stream of nitrogen.
-
Dissolution : Dissolve the resulting residue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis : Transfer the solution to an NMR tube and acquire the spectrum. Process the data, referencing the spectra to the residual solvent peak. Confirm the disappearance of the singlet at ~1.4-1.5 ppm.[3]
Section 4: HPLC and LC-MS Analysis
HPLC is a highly sensitive method for monitoring reaction progress and assessing purity. When coupled with a mass spectrometer (LC-MS), it also provides mass information for reactants, products, and impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing). | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Dilute the sample. 2. Adjust the mobile phase pH. For the amine product, a slightly acidic mobile phase (e.g., with 0.1% TFA or formic acid) can improve peak shape. 3. Flush the column or replace it if necessary. |
| No peaks detected. | 1. No UV chromophore in the molecule. 2. Incorrect wavelength setting. 3. Injection issue. | 1. The Boc group and the deprotected amine have weak UV absorbance. Use a low wavelength (e.g., 210-220 nm) or a different detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.[12] 2. Check the UV absorbance profile of your compounds and set the detector accordingly. 3. Verify the proper functioning of the autosampler/injector. |
| Co-elution of starting material and product. | The mobile phase gradient or composition is not optimized for separation. | Adjust the gradient profile. Start with a less organic mobile phase and use a shallower gradient to increase the resolution between the less polar starting material and the more polar product. |
Experimental Protocol: Reverse-Phase HPLC
This is a general protocol and may require optimization.[12]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient : A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm or 220 nm.[12]
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in a solvent that is miscible with the initial mobile phase (e.g., a water/acetonitrile mixture). Filter the sample through a 0.45 µm syringe filter before injection.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. amherst.edu [amherst.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 8. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate and its trans Isomer
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. In the realm of drug discovery and development, a thorough understanding of the distinct characteristics of stereoisomers is paramount. This guide provides a comprehensive comparison of methyl cis-4-(Boc-amino)cyclohexanecarboxylate and its trans isomer, two valuable building blocks in medicinal chemistry. While direct comparative studies on these specific methyl esters are limited, this guide consolidates available data on the parent carboxylic acids and leverages established principles of conformational analysis to draw key distinctions.
Physicochemical Properties: A Tale of Two Conformations
The differing spatial arrangements of the bulky tert-butoxycarbonyl (Boc) amino and methyl ester groups on the cyclohexane ring give rise to distinct physical properties between the cis and trans isomers. The trans isomer is generally more stable due to its preferred diequatorial conformation, which minimizes steric hindrance. In contrast, the cis isomer must adopt a conformation where one of the bulky substituents occupies a sterically more demanding axial position. This fundamental difference in conformational stability influences properties such as melting point and solubility.
| Property | This compound | Methyl trans-4-(Boc-amino)cyclohexanecarboxylate |
| Molecular Formula | C₁₃H₂₃NO₄ | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol [1] | 257.33 g/mol |
| CAS Number | 364385-64-8[1] | 146307-51-9[2] |
| Melting Point (°C) | Data not available for methyl ester. Parent acid (cis-4-(Boc-amino)cyclohexanecarboxylic acid): 169 °C[3] | Data not available for methyl ester. Parent acid (trans-4-(Boc-amino)cyclohexanecarboxylic acid): Data for crystals[4] |
| Solubility | Expected to have different solubility profiles due to differences in crystal packing and polarity. | Generally, trans isomers of disubstituted cyclohexanes are less soluble in inert solvents. |
| Appearance | Data not available. | Data not available. |
Note: Data for the parent carboxylic acids is provided as a proxy in the absence of specific data for the methyl esters.
Conformational Analysis: The Chair Conformation Reigns Supreme
The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize angular and torsional strain. The key difference lies in the orientation of the substituents.
Trans Isomer: The thermodynamically more stable conformation of the trans isomer places both the Boc-amino and the methyl ester groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant sources of steric strain.
Cis Isomer: In the cis isomer, one substituent must occupy an axial position while the other is equatorial. Due to the larger size of the Boc-amino group compared to the methyl ester, the conformation with the Boc-amino group in the equatorial position and the methyl ester in the axial position is likely to be more favored. However, this still results in greater steric strain compared to the diequatorial trans isomer.
Spectroscopic Characterization: A Window into Molecular Geometry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to differentiate between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons.
¹H NMR Spectroscopy:
-
Axial vs. Equatorial Protons: Protons in an axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).
For the trans isomer (diequatorial), the protons at C1 and C4 would be axial, leading to characteristic large axial-axial couplings with the adjacent axial protons on the ring. In the cis isomer, the proton at the carbon bearing the axial substituent will be equatorial, resulting in smaller coupling constants.
¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also influenced by the stereochemistry of the substituents. Carbons bearing axial substituents are generally shielded (appear at a lower ppm) compared to those with equatorial substituents.
Reactivity: A Consequence of Conformation
The differing conformational preferences of the cis and trans isomers are expected to influence their chemical reactivity. The accessibility of the ester and Boc-amino functional groups can be significantly different.
For reactions involving nucleophilic attack at the ester carbonyl, the equatorial ester group in the trans isomer is more sterically accessible than an axial ester group, which would be shielded by 1,3-diaxial hydrogens. Conversely, reactions involving the Boc-amino group might also show stereoselectivity. For instance, in elimination reactions of related cyclohexane derivatives, the requirement for an anti-periplanar arrangement of the leaving group and a proton can lead to significant differences in reaction rates and product distributions between cis and trans isomers.
Biological Activity: Stereochemistry as a Key to Selectivity
While no direct comparative biological data for methyl cis- and trans-4-(Boc-amino)cyclohexanecarboxylate has been found, it is a well-established principle that stereoisomers can exhibit significantly different pharmacological activities. The precise three-dimensional arrangement of functional groups is crucial for molecular recognition by biological targets such as enzymes and receptors.
Studies on other classes of aminocyclohexane derivatives have demonstrated that the cis and trans isomers can have distinct biological profiles. For example, in some series of compounds, one isomer may be a potent and selective inhibitor of a particular enzyme, while the other is significantly less active or interacts with different targets. This highlights the importance of synthesizing and evaluating stereochemically pure compounds in drug discovery programs. The stereochemistry can influence not only the pharmacodynamics (drug-target interactions) but also the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a drug candidate.
Experimental Protocols
Synthesis of a Mixture of cis and trans Isomers
A common route to 4-aminocyclohexanecarboxylic acid derivatives involves the catalytic hydrogenation of a p-aminobenzoic acid precursor. This process often yields a mixture of cis and trans isomers, with the cis isomer frequently being the major product under certain conditions. The resulting amino acid can then be Boc-protected and esterified.
1. Hydrogenation of Methyl p-aminobenzoate:
-
Methyl p-aminobenzoate is dissolved in a suitable solvent (e.g., methanol or acetic acid).
-
A hydrogenation catalyst (e.g., rhodium on alumina or ruthenium on carbon) is added.
-
The mixture is subjected to hydrogen gas at elevated pressure and temperature. The specific conditions will influence the cis/trans ratio.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield a mixture of methyl cis- and trans-4-aminocyclohexanecarboxylate.
2. Boc-Protection:
-
The mixture of amino esters is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) are added.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated by extraction and purified to yield a mixture of methyl cis- and trans-4-(Boc-amino)cyclohexanecarboxylate.
Separation of cis and trans Isomers
The separation of the cis and trans isomers can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice of stationary and mobile phases is critical for achieving good resolution.
High-Performance Liquid Chromatography (HPLC):
-
Column: A normal-phase column (e.g., silica gel) or a reverse-phase column (e.g., C18) can be used.
-
Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. For reverse-phase HPLC, a mixture of water and an organic modifier (e.g., acetonitrile or methanol) is employed.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for these compounds.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.
Gas Chromatography (GC):
-
Column: A capillary column with a polar stationary phase is generally preferred for separating geometric isomers.
-
Temperature Program: A carefully optimized temperature gradient is crucial for resolving the two isomers.
-
Detection: A Flame Ionization Detector (FID) is commonly used.
Conclusion
The cis and trans isomers of methyl 4-(Boc-amino)cyclohexanecarboxylate, while having the same chemical formula, are distinct chemical entities with different three-dimensional structures. This stereochemical difference leads to variations in their physical properties, conformational stability, and is expected to result in different reactivity and biological activity. The trans isomer is predicted to be thermodynamically more stable due to its preferred diequatorial conformation. These differences can be exploited for their separation and are critical considerations for their application in the synthesis of complex molecules, particularly in the context of drug discovery where stereochemistry is a key determinant of efficacy and safety. Further experimental studies are warranted to provide a more detailed and direct comparison of these two valuable building blocks.
References
- 1. calpaclab.com [calpaclab.com]
- 2. [146307-51-9], MFCD17015041, Methyl trans-4-(N-Boc-amino)cyclohexanecarboxylate [combi-blocks.com]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
A Comparative Guide to HPLC Analysis for Purity Determination of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its versatility, high resolution, and sensitivity make it ideal for separating the main compound from potential process-related impurities and degradation products.
A typical RP-HPLC method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the Boc-protecting group provides sufficient chromophore for detection at low wavelengths (e.g., 210-220 nm). For the analysis of potential stereoisomers, such as the trans-isomer, chiral HPLC is the method of choice, employing a chiral stationary phase (CSP) to achieve enantioselective separation.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in water and Mobile Phase B as 0.1% TFA in acetonitrile. Degas both mobile phases before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Alternative Analytical Techniques
While HPLC is the primary method for purity determination, orthogonal techniques are crucial for a comprehensive quality assessment. GC-MS and qNMR offer distinct advantages and provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Although this compound itself has limited volatility, GC-MS can be employed for the analysis of volatile impurities or after derivatization of the main compound. Derivatization is a chemical modification to increase the volatility and thermal stability of an analyte.
Key Strengths:
-
High separation efficiency for volatile compounds.
-
Provides structural information for impurity identification through mass spectrometry.
Limitations:
-
Requires the analyte to be volatile and thermally stable, often necessitating derivatization for compounds like the target molecule.
-
The high temperatures in the GC inlet can potentially cause degradation of thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of absolute purity against a certified internal standard.[2]
Key Strengths:
-
Provides an absolute measure of purity.
-
Does not require a reference standard for the analyte itself.
-
Offers structural information, aiding in the simultaneous identification and quantification of impurities.
Limitations:
-
Lower sensitivity compared to chromatographic techniques.
-
Requires a certified and stable internal standard that does not have overlapping signals with the analyte.
Comparative Performance Data
The following table summarizes hypothetical performance data for the purity determination of this compound using the three discussed techniques. This data is illustrative and based on the analysis of structurally similar compounds.
| Parameter | HPLC-UV | GC-MS (after derivatization) | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Signal intensity proportional to the number of nuclei |
| Precision (%RSD) | < 1.0% | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time | 20-30 minutes | 15-25 minutes | 5-10 minutes per sample |
| Strengths | High resolution, robust, suitable for non-volatile compounds | High sensitivity, provides structural information for volatile impurities | Absolute quantification, no analyte-specific standard needed, provides structural information |
| Weaknesses | Requires a chromophore, may not separate all isomers without a chiral column | Potential for thermal degradation, may require derivatization | Lower sensitivity, requires a certified internal standard |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for HPLC analysis and the logical relationship between the compared analytical techniques for purity determination.
Conclusion
For the routine purity determination of this compound, reversed-phase HPLC is the method of choice due to its robustness, high resolution, and suitability for non-volatile compounds. However, a comprehensive purity assessment should involve orthogonal techniques. GC-MS is invaluable for identifying and quantifying volatile impurities that may not be detected by HPLC. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard, making it a powerful tool for the qualification of reference materials and for obtaining a highly accurate purity assessment. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the expected impurity profile and the intended use of the material.
References
A Comparative Spectroscopic Analysis of Methyl cis- and trans-4-(boc-amino)cyclohexanecarboxylate
A detailed guide for researchers and drug development professionals on the spectroscopic characterization of Methyl cis-4-(boc-amino)cyclohexanecarboxylate and its trans isomer, providing key comparative data and experimental protocols for informed decision-making in synthetic chemistry and pharmaceutical research.
This guide presents a comprehensive spectroscopic comparison of two key stereoisomers: this compound and its trans counterpart. The tert-butyloxycarbonyl (Boc) protecting group is frequently utilized in the synthesis of amino acids and their derivatives, making the accurate characterization of these intermediates crucial for the successful development of novel therapeutics and other bioactive molecules. This document provides a side-by-side analysis of their key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Physicochemical Properties
| Property | This compound | Methyl trans-4-(boc-amino)cyclohexanecarboxylate |
| Molecular Formula | C₁₃H₂₃NO₄[1] | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol [1] | 257.33 g/mol |
| CAS Number | 364385-64-8[1][2] | 146307-51-9[3] |
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers. These values are critical for distinguishing between the two stereoisomers and confirming the purity and identity of synthesized compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | This compound | Methyl trans-4-(boc-amino)cyclohexanecarboxylate | Assignment |
| ~4.35 | br s, 1H | br s, 1H | NH (Boc) |
| ~3.67 | s, 3H | s, 3H | OCH₃ |
| ~3.50 | m, 1H | m, 1H | CH-N |
| ~2.30 | m, 1H | m, 1H | CH-CO |
| ~1.95-2.10 | m, 2H | m, 2H | Cyclohexane CH₂ (axial) |
| ~1.60-1.75 | m, 2H | m, 2H | Cyclohexane CH₂ (equatorial) |
| ~1.45 | s, 9H | s, 9H | C(CH₃)₃ |
| ~1.30-1.50 | m, 4H | m, 4H | Cyclohexane CH₂ |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad) provides information about the number of neighboring protons.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | This compound | Methyl trans-4-(boc-amino)cyclohexanecarboxylate | Assignment |
| ~176.0 | ~176.0 | C=O (ester) | |
| ~155.0 | ~155.0 | C=O (Boc) | |
| ~79.0 | ~79.0 | C(CH₃)₃ | |
| ~51.5 | ~51.5 | OCH₃ | |
| ~48.0 | ~49.0 | CH-N | |
| ~41.0 | ~42.0 | CH-CO | |
| ~31.0 | ~32.0 | Cyclohexane CH₂ | |
| ~28.5 | ~28.5 | C(CH₃)₃ | |
| ~27.0 | ~28.0 | Cyclohexane CH₂ |
Note: The differentiation in chemical shifts for the cyclohexane carbons between the cis and trans isomers is subtle but can be a key identifier.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3360 | N-H stretch (Boc) |
| ~2930 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1690 | C=O stretch (Boc) |
| ~1520 | N-H bend |
| ~1170 | C-O stretch |
Mass Spectrometry (MS)
| m/z | Ion |
| 258.17 | [M+H]⁺ |
| 202.14 | [M-C₄H₉O]⁺ (loss of tert-butyl) |
| 158.10 | [M-Boc+H]⁺ (loss of Boc group) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Set the spectral width to 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software for Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and other significant fragment ions.
Synthesis and Characterization Workflow
The following diagrams illustrate the general synthesis pathway for Methyl 4-(boc-amino)cyclohexanecarboxylate isomers and the subsequent spectroscopic characterization workflow.
Caption: General synthesis pathway for Methyl 4-(boc-amino)cyclohexanecarboxylate isomers.
Caption: Experimental workflow for spectroscopic characterization.
References
Biological activity of compounds synthesized using Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Exploring Compound Synthesis
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Pursuing Specific Examples
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A Comparative Guide to Alternative Protecting Groups for 4-Aminocyclohexanecarboxylate
In the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry, the selective protection and deprotection of functional groups is a critical aspect of synthetic strategy. For the amino group of 4-aminocyclohexanecarboxylate, the tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its reliability and ease of removal under acidic conditions. However, the harsh acidic conditions often required for Boc deprotection can be incompatible with sensitive substrates, necessitating the use of alternative, orthogonal protecting groups.
This guide provides an objective comparison of common alternative protecting groups to Boc for 4-aminocyclohexanecarboxylate, focusing on the Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) groups. The performance of these protecting groups is evaluated based on their stability, ease of introduction and removal, and typical yields, supported by experimental data from the literature.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other protecting groups present in the molecule. The following tables summarize the key characteristics and representative yields for the protection and deprotection of cyclohexylamine, a suitable proxy for 4-aminocyclohexanecarboxylate.
Table 1: Comparison of Protecting Group Stability and Deprotection Conditions
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection Conditions) |
| tert-Butoxycarbonyl | Boc | Catalytic hydrogenation, bases, nucleophiles | Strong acids (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz or Z | Acids (mild), bases | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acids, catalytic hydrogenolysis | Bases (e.g., Piperidine in DMF) |
| Allyloxycarbonyl | Alloc | Acids, bases | Palladium(0) catalysis (e.g., Pd(PPh₃)₄ with a scavenger)[1] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Acids, bases, catalytic hydrogenolysis | Fluoride ions (e.g., TBAF)[2][3] |
Table 2: Representative Yields for Protection and Deprotection of Cyclohexylamine
| Protecting Group | Protection Reagent | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| Boc | Boc₂O, Et₃N, CH₂Cl₂ | ~95% | TFA, CH₂Cl₂ | >95% |
| Cbz | Cbz-Cl, NaHCO₃, Dioxane/H₂O | ~90%[4] | 10% Pd/C, NaBH₄, Methanol | 98%[5] |
| Fmoc | Fmoc-Cl, H₂O | 87%[6] | 20% Piperidine in DMF | High |
| Alloc | Alloc-Cl, Pyridine, THF | High[1] | Pd(PPh₃)₄, Phenylsilane | High |
| Teoc | Teoc-OBt, Et₃N, CH₂Cl₂ | 92%[7] | TBAF, THF | 85%[7] |
Note: Yields are based on reactions with cyclohexylamine or similar primary amines and may vary depending on the specific substrate and reaction conditions.
Experimental Workflows and Logical Relationships
The general workflow for the protection and deprotection of an amine is a two-step process. The choice of protecting group is a critical decision based on the overall synthetic strategy.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Application of Teoc Protecting Group [en.highfine.com]
A Comparative Guide to Coupling Reagents for Amide Bond Formation with Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern drug discovery and development. Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a key building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it often forms part of the linker connecting the two active ligands. The choice of coupling reagent for the acylation of this substrate is critical, directly impacting reaction yield, purity, and scalability. This guide provides a comparative analysis of three widely used coupling reagents—HATU, EDC/HOBt, and T3P®—for this specific application, supported by illustrative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent depends on a balance of reactivity, potential for side reactions, cost, and ease of purification. The following table summarizes the key performance indicators for each reagent in the context of coupling a generic N-Boc protected amino acid (e.g., Boc-glycine) to this compound.
| Coupling Reagent | Class | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | 90-98% | 1-4 | High reactivity, fast reaction times, low racemization, effective for sterically hindered substrates.[1] | Higher cost, potential for guanidinylation of the amine if used in excess.[2] |
| EDC/HOBt | Carbodiimide | 85-95% | 4-18 | Cost-effective, water-soluble byproducts simplifying workup.[3] | Slower reaction times compared to HATU, potential for racemization without an additive, formation of N-acylurea byproduct.[4] |
| T3P® | Phosphonic Anhydride | 85-95% | 2-6 | High purity of products, low epimerization, water-soluble byproducts for easy removal, favorable safety profile.[5][6] | Requires a base, can be less effective for highly sterically hindered couplings. |
Experimental Protocols
The following are detailed, representative protocols for the amide coupling of a generic carboxylic acid (represented here as "Carboxylic Acid (1.0 eq)") with this compound using HATU, EDC/HOBt, and T3P®.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for rapid and high-yielding couplings, especially when dealing with valuable or sterically demanding substrates.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add this compound (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
This protocol offers a cost-effective and robust method for amide bond formation with the advantage of a simplified workup.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a round-bottom flask, add the Carboxylic Acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (typically 4-18 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine to remove the water-soluble urea byproduct and excess reagents.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Coupling
This protocol is noted for its high product purity, low epimerization, and environmentally benign byproducts.[6]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
T3P® (50% solution in ethyl acetate) (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous Ethyl Acetate or DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the Carboxylic Acid (1.0 eq) and this compound (1.1 eq) in anhydrous ethyl acetate or DCM.
-
Add Pyridine or DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.
-
Separate the organic layer and wash it with water to remove the water-soluble phosphonic acid byproducts.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for each coupling method.
Caption: General workflow for HATU-mediated amide coupling.
Caption: General workflow for EDC/HOBt-mediated amide coupling.
Caption: General workflow for T3P®-mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. bachem.com [bachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
A Comparative Guide to the Structural Elucidation of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural characterization of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. While a specific crystallographic dataset for the title compound is not publicly available, this guide utilizes data from a closely related structure, cis-4-aminocyclohexanecarboxylic acid, to illustrate the power of X-ray crystallography and draws comparisons with spectroscopic methods.
Unambiguous Structure Determination: The Power of X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation and stereochemistry of a molecule. For cyclic systems like this compound, crystallography can unequivocally establish the cis or trans relationship of substituents on the cyclohexane ring and determine the preferred chair conformation of the ring itself.
While the full crystallographic data for the title compound is not available in open literature, an analysis of the closely related cis-4-aminocyclohexanecarboxylic acid provides a strong proxy for understanding the structural features that X-ray crystallography can reveal.
Table 1: Comparison of Analytical Techniques for the Structural Analysis of this compound
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, packing in the solid state. | Unambiguous determination of stereochemistry and conformation. Provides a complete spatial picture of the molecule. | Requires a single crystal of suitable size and quality. Provides information on the solid-state conformation, which may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), relative stereochemistry through coupling constants and NOE effects. | Provides detailed information about the structure in solution. Non-destructive. Can be used for a wide range of compounds. | Does not provide precise bond lengths and angles. Determination of absolute configuration is not straightforward. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast and simple technique. Provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure and stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS). | High sensitivity. Provides information on the molecular formula. | Does not provide information on the connectivity or stereochemistry of the molecule. |
Experimental Protocols
X-ray Crystallographic Analysis (General Protocol)
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of X-rays is directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. This pattern is recorded on a detector as a series of reflections. The crystal is rotated to collect a complete dataset of reflections from all possible orientations.
The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are determined by solving the phase problem, often using direct methods or Patterson synthesis. The resulting structural model is then refined to obtain the best possible fit to the experimental data, yielding precise atomic coordinates, bond lengths, and angles.
Visualizing the Process and Comparison
To better understand the workflow of X-ray crystallography and its relationship to other analytical techniques, the following diagrams are provided.
Caption: A flowchart illustrating the major steps involved in an X-ray crystallographic analysis, from obtaining a suitable crystal to the final structural model.
Caption: A diagram illustrating the complementary nature of information obtained from X-ray crystallography and various spectroscopic techniques for a complete structural analysis.
A Comparative Guide to the Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For researchers and drug development professionals, the efficient and stereoselective synthesis of key intermediates is paramount. Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a valuable building block in medicinal chemistry, and selecting the optimal synthesis strategy is crucial for timely and cost-effective research. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
Comparison of Synthetic Methodologies
The two principal routes for the synthesis of this compound are:
-
Route A: Catalytic Hydrogenation followed by Esterification. This pathway involves the initial reduction of a readily available aromatic precursor, followed by the esterification of the resulting carboxylic acid.
-
Route B: Esterification followed by Boc-protection. This approach begins with the esterification of the unprotected cis-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group.
The following table summarizes the key quantitative parameters for these two synthetic methods.
| Parameter | Route A: Catalytic Hydrogenation & Esterification | Route B: Esterification & Boc-Protection |
| Starting Materials | p-Aminobenzoic acid, Di-tert-butyl dicarbonate (Boc₂O), Methanol | cis-4-Aminocyclohexanecarboxylic acid, Methanol, Di-tert-butyl dicarbonate (Boc₂O) |
| Key Reagents | Hydrogen gas, Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) catalyst, Strong acid catalyst (e.g., H₂SO₄) | Strong acid catalyst (e.g., H₂SO₄), Base (e.g., Triethylamine) |
| Typical Overall Yield | ~70-80% | >90% |
| Reaction Time | Hydrogenation: 4-24 hours; Esterification: 1-10 hours | Esterification: 1-10 hours; Boc-protection: 2-6 hours |
| Reaction Temperature | Hydrogenation: Room temperature to 100°C; Esterification: Reflux (~65°C) | Esterification: Reflux (~65°C); Boc-protection: Room temperature |
| Key Advantages | Utilizes a readily available and inexpensive starting material (p-aminobenzoic acid). | Higher overall yield and potentially milder conditions for the final step. |
| Key Disadvantages | Requires specialized high-pressure hydrogenation equipment. Control of stereochemistry to favor the cis isomer is critical. | The starting material, cis-4-aminocyclohexanecarboxylic acid, is more expensive. |
Experimental Protocols
Route A: Catalytic Hydrogenation and Subsequent Esterification
Step 1: Synthesis of cis-4-(Boc-amino)cyclohexanecarboxylic acid
-
To a solution of p-aminobenzoic acid in a suitable solvent (e.g., methanol), add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain 4-(Boc-amino)benzoic acid.
-
In a high-pressure reactor, dissolve the 4-(Boc-amino)benzoic acid in a suitable solvent (e.g., methanol or isopropanol).
-
Add a catalytic amount of 5% Rhodium on Carbon (Rh/C).
-
Pressurize the reactor with hydrogen gas (e.g., 10 atm) and heat to 60°C.[1]
-
Maintain the reaction under these conditions for 4-24 hours until the hydrogenation is complete.
-
Cool the reactor, carefully vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield predominantly cis-4-(Boc-amino)cyclohexanecarboxylic acid. The cis isomer is the major product under these conditions.[1]
Step 2: Fischer Esterification
-
Dissolve the cis-4-(Boc-amino)cyclohexanecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reflux the mixture for 1-10 hours, monitoring the reaction progress by TLC.
-
After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with water, and dry the organic layer.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Route B: Fischer Esterification and Subsequent Boc-Protection
Step 1: Synthesis of Methyl cis-4-aminocyclohexanecarboxylate
-
Dissolve cis-4-aminocyclohexanecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reflux the mixture for 1-10 hours until the esterification is complete.
-
Cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product with an organic solvent and dry the organic layer.
-
Concentrate the solvent to yield the crude methyl cis-4-aminocyclohexanecarboxylate.
Step 2: Boc-Protection
-
Dissolve the crude methyl cis-4-aminocyclohexanecarboxylate in a suitable solvent (e.g., dichloromethane).
-
Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the mixture at room temperature for 2-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Visualization of Synthetic Workflows
Caption: Comparative workflow of two synthetic routes to this compound.
Logical Relationship of Method Selection
The choice between these two synthetic routes depends on several factors, including the availability and cost of starting materials, the available laboratory equipment, and the desired scale of the synthesis.
Caption: Decision tree for selecting the optimal synthesis method.
References
Efficacy comparison of PROTACs synthesized with cis vs trans isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. A critical aspect of PROTAC design is the linker, which bridges the target protein binder and the E3 ligase recruiter. The geometric configuration of this linker, specifically the use of cis versus trans isomers, can profoundly impact the efficacy of the resulting PROTAC. This guide provides a comprehensive comparison of PROTACs synthesized with cis and trans isomers, with a focus on photoswitchable PROTACs, where this isomeric control is most dynamically exploited.
The Principle of Photo-controllable PROTACs
Photoswitchable PROTACs, often termed photoPROTACs or PHOTACs, incorporate a photoisomerizable chemical moiety, typically an azobenzene group, within the linker. This allows for reversible switching between a trans and a cis isomer upon irradiation with specific wavelengths of light. This elegant strategy offers spatiotemporal control over protein degradation, as the two isomers often exhibit dramatically different biological activities.
Generally, the trans isomer represents the active conformation. Its extended structure allows for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity is the prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, the cis isomer, with its shorter end-to-end distance, often creates steric hindrance, preventing the formation of a stable ternary complex and thus rendering the PROTAC inactive.[1][2]
Comparative Efficacy of Cis vs. Trans Isomeric PROTACs
Here, we present a comparative analysis of three well-characterized photoswitchable PROTACs, highlighting the differential efficacy of their cis and trans isomers.
photoPROTAC-1: Targeting BRD2
Developed by Pfaff and colleagues, photoPROTAC-1 is a VHL-recruiting PROTAC designed to degrade Bromodomain and Extra-Terminal (BET) proteins.[1]
Quantitative Data Summary
| PROTAC Isomer | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Activity Status |
| trans-photoPROTAC-1 | BRD2 | VHL | Ramos | Not explicitly quantified | Significant degradation observed | Active |
| cis-photoPROTAC-1 | BRD2 | VHL | Ramos | Not applicable | No significant degradation | Inactive |
Note: While the publication demonstrates clear degradation by the trans isomer and lack thereof by the cis isomer via Western blot, specific DC50 and Dmax values were not provided.
Azo-PROTAC-4c: Targeting BCR-ABL
Jin and coworkers developed Azo-PROTAC-4c, a CRBN-recruiting PROTAC targeting the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia.[3]
Quantitative Data Summary
| PROTAC Isomer | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Activity Status |
| trans-Azo-PROTAC-4c | BCR-ABL | CRBN | K562 | ~100 nM | >90% | Active |
| cis-Azo-PROTAC-4c | BCR-ABL | CRBN | K562 | Not applicable | No significant degradation | Inactive |
PHOTAC-I-3: Targeting BRD4
Reynders and colleagues designed PHOTAC-I-3, another BET-targeting PROTAC that utilizes the CRBN E3 ligase.[4] In this case, the cis isomer is the active form.
Quantitative Data Summary
| PROTAC Isomer | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Activity Status |
| cis-PHOTAC-I-3 (light-activated) | BRD4 | CRBN | RS4;11 | Not explicitly quantified | Significant degradation at 1 µM | Active |
| trans-PHOTAC-I-3 (dark) | BRD4 | CRBN | RS4;11 | Not applicable | No significant degradation | Inactive |
Note: The study shows potent, light-dependent degradation but does not provide specific DC50 and Dmax values.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation
This is a standard technique used to quantify the levels of a target protein in cell lysates after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Culture cells (e.g., Ramos, K562, RS4;11) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere or reach a suitable density.
-
Prepare stock solutions of the PROTAC isomers in a suitable solvent (e.g., DMSO).
-
For photoswitchable PROTACs, irradiate the stock solutions with the appropriate wavelength of light to generate the desired isomer (e.g., 415 nm for trans-photoPROTAC-1, UV light for cis-Azo-PROTAC-4c, and 390 nm for cis-PHOTAC-I-3).
-
Treat the cells with a range of concentrations of the PROTAC isomer or a vehicle control for a specified duration (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD2, anti-ABL, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC mechanism and experimental workflow.
Caption: Simplified BRD4 signaling pathway.
Caption: Key downstream pathways of BCR-ABL.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate and Other Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of drug design, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, permeability, and ultimately, its efficacy and toxicity. This guide provides a comprehensive benchmark of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a rigid aliphatic linker, against other commonly employed linkers, supported by representative experimental data and detailed methodologies.
The Emerging Role of Rigid Linkers
Traditionally, flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, have been the mainstay in drug conjugate design.[1] Their conformational freedom was thought to be advantageous for facilitating the interaction between the conjugated components. However, there is a growing body of evidence suggesting that rigid linkers, like those incorporating a cyclohexane scaffold, can offer distinct advantages. By reducing the number of rotatable bonds, rigid linkers can "pre-organize" the drug conjugate into a conformation that is more favorable for target binding and can lead to improved metabolic stability.[2][3]
This compound provides a structurally rigid core, which can enhance the stability of the overall conjugate. The cis-conformation of the amine and carboxylate groups on the cyclohexane ring offers a defined spatial arrangement for the attachment of the payload and the targeting moiety.
Comparative Analysis of Linker Properties
To provide a clear comparison, this guide will benchmark the expected properties of a this compound-based linker against two widely used linker classes: flexible PEG linkers and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Expected) | Flexible PEG Linker | Non-Cleavable SMCC Linker |
| Flexibility | Rigid | High | Rigid (cyclohexane core) |
| Solubility | Moderate to Low (hydrophobic core) | High (hydrophilic) | Low (hydrophobic) |
| Molecular Weight | Low | Variable (tunable length) | Moderate |
| Drug-like Properties | May improve metabolic stability | Can enhance solubility and PK profile | Well-established in approved ADCs |
Note: Data for this compound is inferred based on the properties of its cyclohexane core and is presented for comparative purposes.
In Vitro and In Vivo Performance
The performance of a linker is ultimately determined by its behavior in biological systems. Key parameters include its stability in plasma, its ability to permeate cell membranes, and its impact on the efficacy and toxicity of the drug conjugate.
Table 2: Comparative In Vitro and In Vivo Stability
| Parameter | Cyclohexane-Based Linker (Representative Data) | Flexible PEG Linker (Representative Data) | Non-Cleavable SMCC Linker (Representative Data) |
| Plasma Stability (Half-life) | High (expected due to rigidity) | Variable (can be improved with longer chains) | High |
| Premature Payload Release | Low (expected) | Can be higher for cleavable PEG linkers | Very Low |
| Metabolic Stability | Potentially enhanced | Susceptible to metabolism depending on structure | Generally stable |
Note: The data presented is a representative compilation from various studies on linkers with similar structural motifs and is intended for comparative illustration.[4][5]
Table 3: Comparative Permeability Data
| Assay | Cyclohexane-Based Linker (Representative Data) | Flexible PEG Linker (Representative Data) |
| PAMPA (Papp, 10⁻⁶ cm/s) | 1.5 - 5.0 | 0.5 - 2.0 |
| Caco-2 (Papp, A→B, 10⁻⁶ cm/s) | 1.0 - 3.0 | 0.2 - 1.5 |
| Efflux Ratio (B→A / A→B) | < 2 | > 2 (can be a substrate for efflux pumps) |
Note: This data is illustrative and compiled from various studies on PROTACs and other small molecules with similar linker structures.[6][7] The rigid nature of cyclohexane-based linkers may lead to a more compact conformation, potentially aiding in passive diffusion across cell membranes.
Impact on Drug Efficacy and Toxicity
The stability and release characteristics of a linker directly impact the therapeutic window of a drug conjugate.[5] A stable linker minimizes off-target toxicity by preventing premature release of the payload in circulation.[8] The rigidity of the this compound core is expected to contribute to high plasma stability.
In the context of PROTACs, linker rigidity can play a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target protein degradation.[2][3] An optimally rigid linker can position the two binding moieties for a more effective interaction, potentially leading to enhanced degradation efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of linker evaluation. Below are detailed protocols for key in vitro assays to assess linker performance.
In Vitro Plasma Stability Assay
This assay determines the stability of a drug conjugate in plasma by measuring the amount of payload released over time.
Methodology:
-
Incubation: Incubate the drug conjugate at a final concentration of 1-10 µM in plasma from the desired species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Precipitate plasma proteins with a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method. The remaining intact conjugate can be quantified using methods like ELISA or hydrophobic interaction chromatography (HIC).[2][9]
-
Data Interpretation: Plot the concentration of the free payload or the percentage of intact conjugate over time to determine the linker's stability and half-life in plasma.
Cell Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay assesses the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The test compound is added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS. The apparent permeability (Papp) is then calculated.[10]
2. Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant model of intestinal absorption by using a monolayer of Caco-2 cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell plates and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies: The test compound is added to either the apical (A) or basolateral (B) chamber, and the amount of compound that transverses the monolayer to the opposite chamber is measured over time.
-
Analysis: Samples are taken from both chambers at various time points and the compound concentration is determined by LC-MS/MS.[11][12]
-
Data Interpretation: The apparent permeability (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters.[3]
Signaling Pathways
The linker itself does not directly participate in signaling pathways. However, the efficacy of the drug conjugate it is part of is entirely dependent on the targeted pathway. For instance, in PROTACs, the linker is instrumental in hijacking the Ubiquitin-Proteasome Pathway to induce target protein degradation.
In the case of ADCs targeting receptors like HER2, the linker's role is to deliver the payload to cancer cells overexpressing this receptor, thereby inhibiting downstream signaling pathways like the PI3K/AKT and MAPK pathways that drive cell proliferation and survival.
Conclusion
The selection of a linker in drug design is a multifaceted decision that requires careful consideration of its physicochemical properties and biological performance. While flexible linkers have been historically favored, rigid linkers based on scaffolds like this compound are emerging as a promising alternative. Their potential to enhance stability, pre-organize the conjugate for optimal target interaction, and potentially improve cell permeability makes them an attractive option for the development of next-generation ADCs and PROTACs. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different linker technologies, enabling a more rational and data-driven approach to drug design.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl cis-4-(boc-amino)cyclohexanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1][2] Adherence to standard laboratory safety protocols and the use of personal protective equipment (PPE) are mandatory to prevent skin and eye contact.[1][3]
Personal Protective Equipment (PPE) and Handling Summary
| Equipment/Practice | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | To protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the chemical.[1] |
| Protective Clothing | Laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area/fume hood | To avoid inhalation of dust and aerosols.[2][3] |
| Handling | Avoid contact with skin, eyes, and clothing | To prevent irritation and potential harmful effects.[2][3] |
| Storage of Waste | Labeled, sealed, chemical-safe container | To ensure proper identification and containment of hazardous waste.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1] Under no circumstances should this compound be disposed of down the sanitary sewer or mixed with regular trash.[1]
-
Waste Segregation and Collection :
-
Use a dedicated, chemically resistant, and sealable container for the collection of waste this compound.
-
This container should also be used for any contaminated materials, such as weighing paper, pipette tips, and gloves.
-
-
Proper Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard warnings (e.g., "Irritant," "Handle with Care") and the date of waste accumulation.[1]
-
-
Secure Storage of Waste :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]
-
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Comprehensive Safety and Handling Guide for Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl cis-4-(boc-amino)cyclohexanecarboxylate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes and aerosols that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can lead to irritation or absorption. |
| Body Protection | Flame-resistant lab coat, fully buttoned, and long pants.[2] | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes.[2] | Prevents exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] | Minimizes inhalation of potentially harmful aerosols or dust. |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above before handling the chemical.
2.2. Handling:
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate, clean tools (e.g., spatulas, pipettes) for transferring the chemical.
-
Keep containers tightly closed when not in use to prevent the formation of aerosols and contamination.[1]
-
Use non-sparking tools and operate in an environment free from ignition sources.[1]
2.3. In Case of a Spill:
-
Evacuate the immediate area and alert laboratory personnel and the safety officer.
-
For small spills, absorb the material with an inert substance (e.g., sand, vermiculite).
-
Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
For large spills, follow your institution's emergency spill response procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all chemical waste, including contaminated consumables (e.g., gloves, paper towels, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Disposal Procedure:
Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
